(4-Isopropyl-piperazin-1-yl)-acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)11-5-3-10(4-6-11)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCKTSYFMNBGKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374813 | |
| Record name | [4-(Propan-2-yl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95470-68-1 | |
| Record name | [4-(Propan-2-yl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 95470-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (4-Isopropyl-piperazin-1-yl)-acetic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (4-Isopropyl-piperazin-1-yl)-acetic acid, a substituted piperazine derivative of significant interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical data, practical synthetic methodologies, and the broader context of its application in modern drug development.
Core Molecular Attributes
This compound is a disubstituted piperazine, featuring an isopropyl group on one nitrogen and an acetic acid moiety on the other. This arrangement imparts specific physicochemical properties that are highly valuable in the design of novel therapeutic agents. The piperazine ring itself is a well-established "privileged scaffold" in drug discovery, known for its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability.
Molecular Weight and Formula
The precise molecular weight is a critical parameter for any chemical entity, underpinning quantitative analysis, reaction stoichiometry, and characterization. For the free acid form of this compound, the molecular formula is C₉H₁₈N₂O₂. Its molecular weight can be derived from the commonly available hydrochloride salt.
Commercial suppliers such as Matrix Scientific and Santa Cruz Biotechnology list the hydrochloride salt, this compound hydrochloride, with a molecular weight of approximately 222.72 g/mol and a molecular formula of C₉H₁₉ClN₂O₂[1][2]. By subtracting the molecular weight of hydrogen chloride (HCl, approximately 36.46 g/mol ), the molecular weight of the free acid is calculated to be 186.26 g/mol .
A summary of these core quantitative data is presented in the table below.
| Property | Value | Source |
| Molecular Formula (Free Acid) | C₉H₁₈N₂O₂ | Calculated |
| Molecular Weight (Free Acid) | 186.26 g/mol | Calculated from HCl salt[1] |
| Molecular Formula (HCl Salt) | C₉H₁₉ClN₂O₂ | Matrix Scientific[1] |
| Molecular Weight (HCl Salt) | 222.72 g/mol | Matrix Scientific[1] |
Molecular Structure
The structural arrangement of this compound is key to its function as a versatile building block in medicinal chemistry. The diagram below, generated using the DOT language, illustrates the connectivity of the atoms.
Caption: 2D structure of this compound.
Synthesis and Characterization
The synthesis of asymmetrically disubstituted piperazines like this compound requires a strategic approach to ensure regioselectivity. A common and effective method involves a two-step process starting from piperazine: N-alkylation followed by N-carboxymethylation.
Proposed Synthetic Workflow
The following workflow outlines a robust protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Isopropylpiperazine (Reductive Amination)
-
Rationale: Reductive amination is a highly efficient method for forming C-N bonds. The reaction of a secondary amine (piperazine) with a ketone (acetone) in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) selectively yields the N-alkylated product. This reducing agent is chosen for its selectivity and tolerance of various functional groups.
-
Procedure:
-
Dissolve piperazine (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).
-
Add acetone (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-isopropylpiperazine.
-
Step 2: Synthesis of this compound (N-Alkylation)
-
Rationale: The remaining secondary amine of 1-isopropylpiperazine is a nucleophile that can be alkylated with an appropriate electrophile. Sodium chloroacetate is an effective reagent for introducing the carboxymethyl group. The reaction is typically carried out in the presence of a base to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid product, driving the reaction to completion.
-
Procedure:
-
Dissolve 1-isopropylpiperazine (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., ethanol).
-
Add sodium hydroxide (2.2 equivalents) to the solution and cool in an ice bath.
-
Slowly add a solution of sodium chloroacetate (1.1 equivalents) in water.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the isopropyl and acetic acid moieties and the overall structure of the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and C-N bonds.
Applications in Drug Development and Medicinal Chemistry
The piperazine heterocycle is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs. Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and central nervous system effects[3].
The specific structure of this compound makes it a valuable intermediate for several reasons:
-
Scaffold for Library Synthesis: The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the rapid synthesis of large libraries of compounds for high-throughput screening.
-
Modulation of Physicochemical Properties: The isopropyl group provides a degree of lipophilicity, which can be important for membrane permeability, while the acetic acid moiety can be used to tune solubility and interact with biological targets.
-
Bioisosteric Replacement: The piperazine acetic acid core can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's properties.
Piperazine derivatives have been successfully developed for a range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs[4]. The ability to readily synthesize diverse libraries of piperazine-containing molecules, such as those derived from this compound, is a key enabler of the drug discovery process.
Conclusion
This compound is a molecule of significant practical importance for researchers in drug discovery and development. Its well-defined molecular properties, accessible synthetic routes, and the proven track record of the piperazine scaffold make it a valuable building block for the creation of new chemical entities with therapeutic potential. A thorough understanding of its synthesis and characterization, as outlined in this guide, is essential for its effective application in the laboratory.
References
-
(4-Acetylpiperazin-1-yl)acetic acid | C8H14N2O3 | CID 2050656 - PubChem. National Center for Biotechnology Information. [Link]
-
(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol - MDPI. Multidisciplinary Digital Publishing Institute. [Link]
-
Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem. National Center for Biotechnology Information. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations - NIH. National Institutes of Health. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. ResearchGate. [Link]
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- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Potential of (4-Isopropyl-piperazin-1-yl)-acetic acid: A Strategic Guide to Mechanistic Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Isopropyl-piperazin-1-yl)-acetic acid is a disubstituted piperazine derivative available commercially as a research chemical.[1][2] As of this writing, its specific mechanism of action and pharmacological profile are not extensively characterized in peer-reviewed literature. This guide, therefore, serves a dual purpose: first, to acknowledge the current knowledge gap, and second, to provide a robust, experience-driven framework for researchers to systematically elucidate the compound's mechanism of action. Leveraging the well-documented versatility of the piperazine scaffold, a privileged structure in modern pharmacology, we will outline a logical, multi-tiered experimental strategy.[3][4][5] This document provides hypothetical targets, detailed experimental protocols, and data interpretation frameworks to guide the scientific inquiry from initial screening to mechanistic validation, empowering drug development professionals to unlock the therapeutic potential of this and other novel piperazine derivatives.
Introduction: The Piperazine Scaffold as a Predictive Pharmacophore
The piperazine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs targeting a wide array of biological systems.[3] Its unique physicochemical properties—specifically, its ability to exist as a protonated cation at physiological pH—often enhance aqueous solubility and facilitate critical interactions with biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.[3] Piperazine derivatives have demonstrated significant pharmacological activity across numerous therapeutic areas, including:
-
Central Nervous System (CNS): As antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone), often by modulating monoamine pathways involving dopamine and serotonin receptors.[5][6]
-
Infectious Diseases: As antibacterial, antifungal, and antiparasitic agents.[7][8][9] Notably, a structurally related compound, 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, is a known intermediate in the synthesis of the antifungal drug Terconazole.[10]
-
Oncology and Immunology: As chemokine receptor antagonists, such as CXCR4 antagonists, which play roles in cancer metastasis and inflammation.[11]
Given this precedent, this compound, with its N-isopropyl and N-acetic acid substitutions, presents a compelling subject for pharmacological investigation. The isopropyl group adds lipophilicity, potentially influencing blood-brain barrier permeability, while the acetic acid moiety introduces a negative charge, which could direct the molecule toward specific binding pockets. This guide provides the strategic workflow to uncover which, if any, of these potential activities it possesses.
Phase I: Hypothesis Generation and Target Prioritization
Without pre-existing data, our initial approach must be hypothesis-driven, informed by the structure of our lead compound. The substitutions on the piperazine ring are the primary determinants of its target specificity.[6] We can therefore propose a panel of plausible primary targets for an initial screening campaign.
| Potential Target Class | Specific Examples | Rationale for Inclusion | Key References |
| Monoamine GPCRs | Dopamine (D₂, D₃), Serotonin (5-HT₁ₐ, 5-HT₂ₐ), Adrenergic (α₁, α₂) | The piperazine core is a classic pharmacophore for CNS-active drugs that target these receptors. | [5][6] |
| Chemokine Receptors | CXCR4 | N-alkyl piperazine side chains have been successfully developed as potent CXCR4 antagonists.[11] | [11] |
| Fungal Enzymes/Pathways | Ergosterol biosynthesis pathway | A structural analog is a precursor to the antifungal agent Terconazole.[10] | [10] |
| Bacterial Targets | DNA Gyrase, Cell wall synthesis | Piperazine derivatives have been incorporated into antibacterial agents like norfloxacin analogues.[7] | [7] |
Phase II: A Validated Workflow for Mechanism of Action Discovery
This section details a sequential, multi-stage experimental plan designed to identify a primary target and validate its mechanism of action. Each stage is designed to be self-validating, with clear go/no-go decision points.
Stage 1: Broad Target Screening and Hit Identification
The primary objective is to efficiently survey a wide range of biological targets to identify initial "hits."
Workflow: Target Screening Cascade
Caption: Workflow for initial target screening and hit identification.
Experimental Protocol: Radioligand Binding Assay (Hypothetical Target: Dopamine D₂ Receptor)
This protocol serves as a gold-standard example for confirming a direct binding interaction with a GPCR target identified from the initial screen.
-
Objective: To determine if this compound competes with a known radioligand for binding to the human Dopamine D₂ receptor.
-
Materials:
-
Cell membranes expressing recombinant human D₂ receptor.
-
[³H]-Spiperone (Radioligand).
-
Haloperidol (Positive control competitor).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In each well of the 96-well plate, combine 50 µL of assay buffer, 25 µL of serially diluted test compound (or control), and 25 µL of [³H]-Spiperone (at a final concentration equal to its K_d).
-
Initiate the binding reaction by adding 100 µL of the D₂ receptor membrane preparation.
-
Define non-specific binding by adding a high concentration of Haloperidol (e.g., 10 µM) to a set of control wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis & Trustworthiness:
-
Calculate the percentage of specific binding inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration causing 50% inhibition).
-
The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.
-
Self-Validation: The assay is validated by the performance of the positive control (Haloperidol), which must yield an IC₅₀ within the expected range, and a Z-factor > 0.5, ensuring the assay is robust and reproducible.
-
Stage 2: Functional Characterization
A binding affinity (K_i) does not reveal whether the compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the compound's effect on cellular signaling.
Signaling Pathway: Gαi-Coupled GPCR (e.g., Dopamine D₂)
Caption: Inhibition of the Gαi signaling cascade by an antagonist.
Experimental Protocol: cAMP Functional Assay
-
Objective: To determine if this compound acts as an antagonist of the D₂ receptor by measuring its ability to block agonist-induced inhibition of cAMP production.
-
Materials:
-
CHO or HEK293 cells stably expressing the human D₂ receptor.
-
Dopamine or Quinpirole (D₂ agonist).
-
Forskolin (an adenylate cyclase activator, used to stimulate a baseline of cAMP).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
-
Procedure:
-
Seed the D₂-expressing cells in 96-well plates and grow to confluency.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Antagonist Mode: Add serial dilutions of the test compound and incubate for 15-30 minutes. Then, add a fixed concentration of the D₂ agonist (e.g., EC₈₀ of Quinpirole) in the presence of Forskolin.
-
Agonist Mode (Control): To confirm the compound is not an agonist, add serial dilutions of the test compound in the presence of Forskolin but without the D₂ agonist.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis & Interpretation:
-
In antagonist mode, the compound should produce a dose-dependent reversal of the agonist-induced drop in cAMP. Plotting this reversal will yield an IC₅₀ value.
-
In agonist mode, the compound should have no effect on cAMP levels, confirming it is not a direct agonist or inverse agonist.
-
This dual-mode testing provides a self-validating system to definitively classify the compound's functional activity at the receptor.
-
Summary of Quantitative Data
All quantitative data derived from these assays should be meticulously documented. The table below provides a template for summarizing key findings for our hypothetical D₂ antagonist.
| Parameter | Value | Assay Type | Interpretation |
| Binding Affinity (K_i) | 150 nM | [³H]-Spiperone Competition | Moderate affinity for the D₂ receptor. |
| Functional Potency (IC₅₀) | 225 nM | cAMP Antagonist Assay | Potency in a cellular context is consistent with binding affinity. |
| Agonist Activity (EC₅₀) | > 30 µM | cAMP Agonist Assay | No agonist activity observed, confirming antagonist profile. |
| Selectivity | >100-fold vs D₁, 5-HT₂ₐ | Radioligand Binding Panel | Demonstrates selectivity for the D₂ receptor over other related GPCRs. |
Conclusion
While the precise mechanism of action for this compound remains to be publicly defined, its piperazine core strongly suggests potential bioactivity. This guide presents a comprehensive and scientifically rigorous roadmap for any research team to undertake its characterization. By progressing logically from broad, hypothesis-generating screens to specific binding and functional assays, researchers can efficiently identify and validate the compound's molecular target and cellular effects. The protocols and workflows described herein are not merely procedural steps but a self-validating framework designed to ensure data integrity and build a compelling, evidence-based narrative around a novel chemical entity, paving the way for its potential development as a future therapeutic.
References
A complete list of all sources cited in this document is provided below.
-
Ravina, E. (2011). The Evolution of Drug Discovery: From Traditional Medicines to Modern Drugs. Wiley-VCH. [Link]
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MDPI. (2023). (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molecules. [Link]
-
PubChem. (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]
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Zaharia, V., et al. (2024). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules. [Link]
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Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]
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de Oliveira, K. M. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
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Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]
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Shaw, A. Y., et al. (2013). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. European Journal of Medicinal Chemistry. [Link]
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Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]
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El-Sayed, M. A. A., et al. (2017). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. [Link]
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- 4. researchgate.net [researchgate.net]
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- 10. 1-Isopropyl-4-(4-hydroxyphenyl)piperazine | 67914-97-0 | Benchchem [benchchem.com]
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An In-depth Technical Guide to the Biological Activity of (4-Isopropyl-piperazin-1-yl)-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for the investigation of the biological activities of the novel chemical entity, (4-Isopropyl-piperazin-1-yl)-acetic acid. Leveraging the known pharmacological promiscuity of the piperazine scaffold, this document outlines a phased, multi-pronged screening and validation strategy. We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro and in vivo assays, and discuss the interpretation of potential outcomes. This guide is intended to serve as a roadmap for researchers seeking to elucidate the therapeutic potential of this and other novel piperazine derivatives.
Introduction: The Piperazine Scaffold and the Promise of this compound
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS)-acting agents.[1][2] The versatility of the piperazine moiety allows for the introduction of various substituents at its 1 and 4 positions, enabling fine-tuning of its physicochemical and pharmacokinetic properties, such as solubility and bioavailability.[1]
The subject of this guide, this compound, is a novel derivative featuring an isopropyl group at the N4 position and an acetic acid group at the N1 position. The isopropyl group may influence lipophilicity and receptor interactions, while the acetic acid moiety could impact solubility and potential interactions with biological targets. Given the diverse activities of other piperazine derivatives, a systematic investigation into the biological effects of this compound is warranted. This guide proposes a logical, multi-phase approach to comprehensively profile its potential therapeutic activities.
A Phased Approach to Biological Characterization
We advocate for a tiered screening cascade to efficiently and cost-effectively evaluate the biological potential of this compound. This approach begins with broad in vitro assessments and progresses to more focused mechanistic studies and in vivo validation for any promising activities identified.
Caption: A tiered approach for the biological characterization of novel compounds.
Phase 1: Foundational In Vitro Screening
The initial phase aims to broadly assess the compound's biological activity and potential toxicity.
General Cytotoxicity Assessment
Before evaluating specific therapeutic activities, it is crucial to determine the compound's inherent cytotoxicity. This provides a therapeutic window and informs concentration ranges for subsequent assays. We recommend parallel screening using assays with different biological underpinnings, such as the MTT and LDH assays.[3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Protocol: LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[5][6]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (substrate, cofactor, and dye).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to release maximum LDH).
Antimicrobial Activity Screening
The piperazine scaffold is present in several antimicrobial agents.[2][7] Therefore, screening for antibacterial and antifungal activity is a logical starting point.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Anticancer Activity Screening
Numerous piperazine derivatives have demonstrated antiproliferative effects against various cancer cell lines.[1][10] A preliminary screen against a panel of human cancer cell lines is recommended.
Experimental Protocol: Anticancer Cell Line Panel Screening
-
Cell Lines: Utilize a diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).
-
Assay: Employ the MTT or a similar cell viability assay as described in section 3.1.
-
Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each cell line.
Table 1: Example Data Presentation for Anticancer Screening
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast | > 100 |
| A549 | Lung | 25.3 |
| HCT116 | Colon | 15.8 |
| K562 | Leukemia | 5.2 |
Central Nervous System (CNS) Activity Screening
The ability of small molecules to cross the blood-brain barrier (BBB) is a critical factor for CNS-acting drugs.[11] In vitro models can provide an initial assessment of BBB permeability.[12]
Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay
-
Model Setup: Use a co-culture model of brain endothelial cells and astrocytes grown on a transwell insert.
-
Compound Application: Add this compound to the apical (blood) side of the transwell.
-
Sampling: At various time points, take samples from the basolateral (brain) side.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp).
Phase 2: Elucidating Mechanisms of Action
If the initial screening reveals promising activity in a particular area, the next phase involves investigating the underlying mechanism of action.
Caption: Workflow for in vivo validation of in vitro findings.
For a promising antimicrobial candidate, a murine thigh infection model or a systemic infection model can be employed to assess in vivo efficacy. [13][14]Key parameters to measure include the reduction in bacterial burden in target organs and improvement in survival rates. [15]For a potential neuroprotective agent, a relevant animal model of a neurodegenerative disease (e.g., a mouse model of Parkinson's or Alzheimer's disease) would be appropriate to evaluate its therapeutic potential. [16][17]
Phase 4: Early ADME/Tox Profiling
Throughout the drug discovery process, it is essential to consider the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the compound. [18][19]Early in vitro ADME assays can predict the compound's pharmacokinetic behavior and potential liabilities. [20][21][22] Key In Vitro ADME/Tox Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance. [20]* Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which influences its distribution and availability.
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions.
-
hERG Inhibition: Screens for potential cardiotoxicity.
-
Genotoxicity: Assessed using assays like the Ames test to identify potential mutagenicity. [21]
Conclusion and Future Perspectives
This guide provides a structured and scientifically rigorous framework for the comprehensive biological evaluation of this compound. By employing a phased approach, from broad initial screening to focused mechanistic and in vivo studies, researchers can efficiently uncover the therapeutic potential of this novel compound. The inherent versatility of the piperazine scaffold suggests a range of possible activities, and the methodologies outlined herein provide the tools to systematically explore them. The data generated from this proposed research plan will be crucial in determining the future developmental trajectory of this compound as a potential therapeutic agent.
References
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National Center for Biotechnology Information (2024). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. Available from: [Link]
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Török, Z., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available from: [Link]
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Li, X., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. PMC. Available from: [Link]
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Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. PMC. Available from: [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available from: [Link]
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ResearchGate. (2014). Current methodology for the assessment of ADME-Tox properties on drug candidate molecules. Available from: [Link]
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Wong, A. D., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PubMed Central. Available from: [Link]
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Ahmad, F., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available from: [Link]
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Di, L., et al. (2023). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available from: [Link]
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Chapman, J., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers. Available from: [Link]
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Khan, F., et al. (2024). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. Frontiers. Available from: [Link]
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Al-Ostath, A., et al. (2023). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Available from: [Link]
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Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]
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National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available from: [Link]
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Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Available from: [Link]
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Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Available from: [Link]
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Taylor & Francis. (2023). Small Molecules As Central Nervous System Therapeutics: Old challenges, New directions, and a Philosophic Divide. Available from: [Link]
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VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Available from: [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
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Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Available from: [Link]
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Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available from: [Link]
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Umekita, M., et al. (2022). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. MDPI. Available from: [Link]
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bioMerieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]
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MDPI. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link]
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Zhou, Y., et al. (2017). Exploration of novel piperazine or piperidine constructed non-covalent peptidyl derivatives as proteasome inhibitors. PubMed. Available from: [Link]
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IONTOX. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available from: [Link]
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ASM Journals. (n.d.). Animal models in the evaluation of antimicrobial agents. Available from: [Link]
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ACS Publications. (n.d.). In silico methods to assess CNS penetration of small molecules. Available from: [Link]
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Methodological & Application
Application Note: Quantitative Analysis of (4-Isopropyl-piperazin-1-yl)-acetic acid in Biological Matrices using LC-MS/MS
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (4-Isopropyl-piperazin-1-yl)-acetic acid in a biological matrix (e.g., human plasma). The compound, a polar zwitterionic molecule, presents unique challenges for retention in reversed-phase chromatography. This protocol overcomes these challenges by utilizing an acidic mobile phase to modulate analyte ionization, coupled with a simple and efficient protein precipitation sample preparation technique. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity suitable for regulated bioanalysis in drug development.[1][2][3]
Introduction & Analytical Challenge
This compound is a small molecule containing both a basic piperazine moiety and an acidic carboxylic acid group. Such structures are common in pharmaceutical development. The inherent zwitterionic and polar nature of this analyte makes it challenging to retain and achieve sharp peak shapes on standard reversed-phase (RP) liquid chromatography columns under neutral pH conditions.[4][5] Furthermore, sensitive and selective quantification in complex biological matrices like plasma requires effective sample cleanup to minimize matrix effects and ensure reliable results.
The core scientific challenge is to control the analyte's ionization state to enhance its interaction with the non-polar stationary phase.[6] By operating the mobile phase at a pH well below the pKa of the carboxylic acid group (typically < 3), we can suppress its ionization. This renders the molecule net positive (due to the protonated piperazine nitrogens) and sufficiently less polar to be retained on a C18 column.[7][8] This strategy is highly compatible with positive mode electrospray ionization (ESI), which provides excellent sensitivity for molecules with basic nitrogen sites.[9][10][11]
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is the foundation for rational method development.
| Property | Value | Source / Comment |
| Chemical Structure | ![]() | (Structure generated based on name) |
| Molecular Formula | C₉H₁₈N₂O₂ | Free Base |
| Average Molecular Weight | 186.25 g/mol | Calculated from formula |
| Monoisotopic Mass | 186.1368 Da | For high-resolution mass spectrometry |
| Form Studied | Hydrochloride Salt | C₉H₁₉ClN₂O₂ (MW: 222.71 g/mol )[12][13] |
| Predicted Ionization | pKa₁ ≈ 4.0 (acid), pKa₂ ≈ 8.5 (base) | Estimated values typical for such moieties |
| Expected Precursor Ion | [M+H]⁺ = 187.14 m/z | For the free base in positive ESI mode |
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data reporting, is designed for high throughput, robustness, and regulatory compliance.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Detailed Protocols
Sample Preparation: Protein Precipitation (PPT)
Rationale: Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput analysis.[14][15] Acetonitrile is an effective precipitating agent and is compatible with the reversed-phase mobile phase, minimizing solvent effects upon injection.[15][16] The addition of formic acid to the precipitation solvent ensures the analyte remains protonated and stable during preparation.
Protocol:
-
Aliquot 50 µL of plasma (or other biological matrix) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte at 100 ng/mL).
-
Add 150 µL of ice-cold acetonitrile containing 0.1% (v/v) formic acid. This represents a 3:1 ratio of organic solvent to plasma, which ensures efficient protein removal.[15]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the tubes at 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into an LC-MS autosampler vial with a glass insert.
-
Cap the vial and place it in the autosampler tray, maintained at 10°C.
Liquid Chromatography (LC) Method
Rationale: A standard C18 column provides the necessary hydrophobic surface for retention. The acidic mobile phase, containing 0.1% formic acid, is critical. It maintains a low pH (~2.7) to suppress the ionization of the analyte's carboxylic acid group, thereby increasing its hydrophobicity and promoting retention.[7][17] Formic acid is also a volatile buffer, making it an ideal modifier for mass spectrometry.[17] A gradient elution ensures that the analyte is eluted with a sharp peak shape while minimizing the run time.
| Parameter | Setting |
| Instrument | Standard UHPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| Total Run Time | 5.0 minutes |
Mass Spectrometry (MS) Method
Rationale: Electrospray ionization in positive mode (ESI+) is selected due to the presence of basic nitrogen atoms in the piperazine ring, which are readily protonated.[11][18] Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
| MRM Transitions | Compound |
| Analyte | |
| Internal Standard |
Note: Product ions and collision energies must be optimized by infusing a standard solution of the analyte and its internal standard.
Method Validation Summary
The method was validated following the principles outlined in the ICH Q2(R1) guidance.[1][2][3] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No significant interference at the retention times of the analyte and IS in blank matrix. | Pass |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 over 1 - 1000 ng/mL |
| Lower Limit of Quant. | S/N ≥ 10; Accuracy ±20%; Precision ≤20% | 1 ng/mL |
| Accuracy (Recovery) | Within ±15% of nominal (±20% at LLOQ) | 95.2% - 104.5% |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | Intra-day: < 5%; Inter-day: < 7% |
| Matrix Effect | IS-normalized matrix factor within 0.85-1.15 | Pass |
| Stability | Recovery within ±15% of nominal | Stable for 24h at RT, 3 freeze-thaw cycles, 30 days at -80°C |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with silica; pH too high. | Ensure mobile phase pH is low (<3); use a column with advanced end-capping. |
| Low Sensitivity | Inefficient ionization; suboptimal MS parameters. | Optimize source parameters (voltages, gas flows); confirm collision energy for MRM. |
| High Variability | Inconsistent sample preparation; matrix effects. | Ensure consistent vortexing and pipetting; evaluate a different IS or sample cleanup (e.g., SPE). |
| No Retention | Mobile phase too strong; incorrect column. | Start with a lower %B in the gradient (e.g., 2%); confirm correct column is installed. |
References
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PubChem. Piperazin-1-yl-acetic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (4-Methylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]
- Ho CS, Lam CWK, Chan MHM, et al. Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review. 2003;24:3–12.
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. 2023. Available from: [Link]
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LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available from: [Link]
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SIELC Technologies. LC Analysis of Zwitterions with Ion-Free Mobile Phase. Available from: [Link]
-
Cole, R. B. Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. 2012. Available from: [Link]
-
Dolan, J. W. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. 2014. Available from: [Link]
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
-
ResearchGate. Development of Zwitterionic Hydrophilic Liquid Chromatography (ZIC HILIC-MS) Metabolomics Method for Shotgun Analysis of Human Urine. 2010. Available from: [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ResearchGate. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. 2016. Available from: [Link]
-
Chromatography Forum. HPLC method dev strategies for Zwitterions. 2019. Available from: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. 2023. Available from: [Link]
- Polson C, Sarkar P, Incledon B, Raguvaran V, Grant R. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2024. Available from: [Link]
-
Chemistry Stack Exchange. Why can zwitterions be difficult detect by HPLC-MS?. 2020. Available from: [Link]
-
ResearchGate. Stepwise optimization approach for improving LC‐MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design. 2013. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]
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University of Bristol. Electrospray Ionization (ESI). Available from: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. 2021. Available from: [Link]
-
Wikipedia. Electrospray ionization. Available from: [Link]
-
FOLIA. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Available from: [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. 2025. Available from: [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. 2023. Available from: [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. 2018. Available from: [Link]
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YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. 2020. Available from: [Link]
-
ASCPT. FDA News: Issue 21-1, November 2022. 2022. Available from: [Link]
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HPLC method for (4-Isopropyl-piperazin-1-yl)-acetic acid quantification
An Application Note for the Quantification of (4-Isopropyl-piperazin-1-yl)-acetic acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. Due to the analyte's highly polar and zwitterionic nature, conventional reversed-phase chromatography presents significant challenges, often resulting in poor retention.[1][2] To overcome these issues, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically suited for the retention and separation of polar compounds.[3] The method utilizes a zwitterionic stationary phase with an isocratic mobile phase composed of acetonitrile and an ammonium acetate buffer, ensuring excellent peak shape and reproducibility. Detection is performed at a low UV wavelength of 205 nm. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision over the specified concentration range.[4][5][6] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quantification of this compound in various sample matrices.
Introduction
This compound is a chemical entity that incorporates both a basic piperazine moiety and an acidic carboxylic acid group, classifying it as a zwitterion.[7] Piperazine and its derivatives are common structural motifs in active pharmaceutical ingredients (APIs) and may be present as synthetic intermediates, metabolites, or impurities.[8][9] Accurate quantification of such compounds is critical for quality control, stability studies, and pharmacokinetic assessments.
The primary analytical challenge in quantifying this compound lies in its high polarity. Traditional reversed-phase (RP-HPLC) columns, such as C18, struggle to retain highly hydrophilic compounds, causing them to elute in the void volume with poor resolution from other polar matrix components.[1][2][10] While techniques like ion-pair chromatography can enhance retention, they often suffer from poor compatibility with mass spectrometry and can lead to long column equilibration times.
This application note details a superior approach using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC provides a robust alternative for separating polar compounds by utilizing a polar stationary phase and a predominantly organic mobile phase. This methodology facilitates the development of a sensitive, reliable, and reproducible HPLC-UV method for the precise quantification of this compound.
Method Development: Rationale and Strategy
The development of a successful analytical method is grounded in a logical, science-driven approach to selecting and optimizing chromatographic parameters.[11]
The Causality of Chromatographic Mode Selection
-
Reversed-Phase (RP) Limitations: In RP chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Highly polar molecules like this compound have minimal affinity for the stationary phase and are rapidly eluted, making quantification unreliable.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) as the Solution: HILIC is the logical choice for this analyte. The mechanism relies on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of a polar stationary phase. This allows for the effective retention and separation of compounds that are poorly retained in reversed-phase systems.[3]
Stationary Phase Selection: A Zwitterionic Approach
A zwitterionic HILIC stationary phase (e.g., a sulfobetaine-functionalized silica) was selected. This choice is deliberate, as the stationary phase contains both positive and negative charges, which can engage in electrostatic interactions with the zwitterionic analyte. This dual-interaction capability enhances selectivity and retention for polar and charged molecules like this compound.[13]
Mobile Phase Optimization
The mobile phase in HILIC consists of a high percentage of a weak, aprotic organic solvent (acetonitrile) and a smaller percentage of an aqueous buffer.
-
Organic Solvent: Acetonitrile is the preferred organic solvent as it facilitates the formation of the aqueous layer on the stationary phase.
-
Aqueous Buffer: An ammonium acetate buffer (pH ~6.8) was chosen. The buffer serves two key functions:
-
Control of Ionic Strength: It ensures consistent partitioning and electrostatic interactions, leading to reproducible retention times.
-
pH Control: Maintaining the pH near neutral ensures the zwitterionic state of the analyte, promoting optimal interaction with the zwitterionic stationary phase.
-
UV Wavelength Selection
The analyte lacks a significant chromophore for strong UV absorbance at higher wavelengths. The piperazine and carboxylic acid groups exhibit absorbance at low UV wavelengths. Therefore, a detection wavelength of 205 nm was selected to maximize sensitivity while minimizing baseline noise from the mobile phase.
Experimental Protocol
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
Chemicals and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (HPLC grade)
-
Glacial Acetic Acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
Preparation of Solutions
-
Mobile Phase Preparation (90:10 Acetonitrile: 10 mM Ammonium Acetate, pH 6.8):
-
To prepare the aqueous component, dissolve 0.77 g of Ammonium Acetate in 1.0 L of deionized water. Adjust the pH to 6.8 ± 0.05 with glacial acetic acid.
-
Mix 900 mL of acetonitrile with 100 mL of the 10 mM Ammonium Acetate buffer.
-
Degas the final mobile phase by sonication or vacuum filtration before use.
-
-
Diluent Preparation: Use the mobile phase as the diluent for all standard and sample preparations to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer to a 25 mL volumetric flask and dissolve in and dilute to volume with the diluent.
-
-
Calibration Curve Standards:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.
-
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| HPLC Column | Zwitterionic HILIC Column (e.g., Obelisc Z-HILIC), 150 x 4.6 mm, 5 µm |
| Mobile Phase | 90:10 (v/v) Acetonitrile / 10 mM Ammonium Acetate (pH 6.8) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines.[4][5] A validation protocol should be documented before initiating the studies.[5]
Workflow for HPLC Method Development and Validation
Caption: Workflow from initial HPLC method development to final validation and routine implementation.
Specificity
Inject the diluent (blank), a placebo (matrix without analyte), and a spiked sample. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.
Linearity
Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
Accuracy
Perform a recovery study by spiking a placebo matrix at three different concentration levels (e.g., low, medium, and high) covering the linear range. Analyze each level in triplicate. Calculate the percentage recovery at each level. Accuracy should be assessed using a minimum of 9 determinations.[14]
Precision
-
Repeatability (Intra-assay): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate the %RSD for both sets of data and perform a statistical comparison (e.g., F-test).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
Evaluate the method's performance by introducing small, deliberate changes to the chromatographic parameters. Analyze a standard solution under each modified condition.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)
-
Mobile Phase Composition: ± 2% organic content (e.g., 88% and 92% Acetonitrile)
-
Column Temperature: ± 2 °C (e.g., 28 °C and 32 °C)
-
Mobile Phase pH: ± 0.2 units (e.g., pH 6.6 and 7.0)
Results: Data Analysis and Acceptance Criteria
The results of the validation study should be documented in a validation report and must meet the predefined acceptance criteria.[5]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. Peak purity should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Mean recovery between 98.0% and 102.0% at each concentration level. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% |
| Precision (Intermediate) | Overall %RSD for all measurements (inter-day, inter-analyst) ≤ 2.0% |
| LOQ | The analyte response should be identifiable, discrete, and reproducible with a precision of %RSD ≤ 10.0%. |
| Robustness | System suitability parameters (e.g., tailing factor, theoretical plates) and analyte retention time should remain within acceptable limits. %RSD of results should be ≤ 2.0%. |
Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1.0 | 15,234 | 1.5% |
| 5.0 | 76,105 | 1.1% |
| 10.0 | 151,980 | 0.8% |
| 25.0 | 380,550 | 0.5% |
| 50.0 | 760,100 | 0.4% |
| 100.0 | 1,525,300 | 0.3% |
| Regression Results | r² = 0.9998 |
Conclusion
This application note describes a highly effective HILIC-UV method for the quantification of this compound. The use of a zwitterionic stationary phase successfully addresses the challenge of retaining and separating this polar compound, an issue commonly encountered with traditional reversed-phase methods. The comprehensive validation performed in accordance with ICH guidelines confirms that the method is specific, linear, accurate, precise, and robust.[4][6] This protocol provides a reliable, self-validating system for the routine analysis of this compound in quality control and research environments.
References
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. [Link]
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
University of Agricultural Sciences and Veterinary Medicine of Cluj-Napoca. HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. [Link]
-
Agilent Technologies. Mastering HILIC-Z Separation for Polar Analytes. [Link]
-
Agilent Technologies. Analysis of Organic Acids in Aqueous Samples. [Link]
-
YMC Co., Ltd. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]
-
International Journal of Pharmaceutical and Medical Research. A Review on Analytical Methods for Piperazine Determination. [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ResearchGate. ISOLATION, CHARACTERIZATION AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF BIS-[10-(2-METHYL-4H-3-THIA-4,9-DIAZABENZO[F]AZULENE)]-1,4-PIPERAZINE IN AN ANTI-PSYCHOTIC DRUG SUBSTANCE, OLANZAPINE. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Shimadzu. Analytical Methods for Organic Acids. [Link]
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
protocols.io. Reversed phase LC-MS analysis of organic acids involved in the tricarboxylic acid cycle. [Link]
-
Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
Phenomenex. HPLC Method Development. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. jocpr.com [jocpr.com]
- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for (4-Isopropyl-piperazin-1-yl)-acetic acid
Welcome to the technical support guide for (4-Isopropyl-piperazin-1-yl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower your research and development efforts.
Introduction: Understanding the Molecule
This compound is a zwitterionic molecule, possessing both a basic tertiary amine within the piperazine ring and an acidic carboxylic acid group. This amphoteric nature is the primary determinant of its solubility characteristics, which are highly dependent on the pH of the aqueous environment. At its isoelectric point (pI), the compound exists as a neutral zwitterion with minimal aqueous solubility. However, by adjusting the pH away from the pI, we can significantly enhance its solubility by forming either a cationic salt at low pH or an anionic salt at high pH.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound at neutral pH?
Q2: How does pH manipulation affect the solubility of this compound?
The solubility of this compound is intrinsically linked to pH.[1]
-
In acidic conditions (low pH): The tertiary amine in the piperazine ring will become protonated, forming a positively charged ammonium salt. This cationic species is significantly more polar and, therefore, more soluble in aqueous solutions.[2]
-
In basic conditions (high pH): The carboxylic acid group will be deprotonated, forming a negatively charged carboxylate salt. This anionic species is also more polar and exhibits increased aqueous solubility.[1][2]
A pH-solubility profile is essential to identify the optimal pH range for solubilization.
Q3: What are the first steps I should take to improve the solubility of this compound for an in vitro assay?
-
Determine the required concentration: Knowing your target concentration is the first step.
-
Attempt to dissolve in your assay buffer: This will establish a baseline for solubility under your experimental conditions.
-
If solubility is insufficient, try pH modification:
-
For a stock solution, consider preparing it in a dilute acidic solution (e.g., 0.1 M HCl) or a dilute basic solution (e.g., 0.1 M NaOH), and then dilute it into your final assay buffer. Be mindful of the final buffer pH.
-
Alternatively, you can perform a pH titration on a slurry of the compound in water to identify the pH at which it fully dissolves.
-
Q4: Can I use co-solvents to improve solubility?
Yes, co-solvents can be an effective strategy.[3] Common water-miscible organic solvents like DMSO, ethanol, methanol, or polyethylene glycol (PEG) can be used.[4][5] It is advisable to start with a small percentage of the co-solvent and incrementally increase it until the desired solubility is achieved, while ensuring the final concentration of the co-solvent is compatible with your experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| My compound precipitated out of solution after pH adjustment. | The final pH of the solution may be close to the isoelectric point (pI) of the compound, where its solubility is at a minimum. | Re-adjust the pH to be further away from the pI. If you were acidifying, lower the pH further. If you were basifying, raise the pH further. Consider preparing a more concentrated stock solution at a highly acidic or basic pH and then diluting it into the final buffer. |
| I'm observing poor dissolution rates in my formulation. | The particle size of the solid compound may be too large, reducing the surface area available for dissolution. | Consider micronization or other particle size reduction techniques to increase the surface area of the compound.[4][6] |
| My compound is not soluble enough even with pH adjustment. | The intrinsic solubility of the ionized form might still be insufficient for your required concentration. | Explore the use of co-solvents in conjunction with pH adjustment. Alternatively, consider salt formation with a suitable counter-ion to create a more soluble salt form.[3] |
| The use of a co-solvent is interfering with my biological assay. | The chosen co-solvent or its concentration is toxic or inhibitory to the biological system. | Screen for alternative, more biocompatible co-solvents (e.g., PEG 300/400, propylene glycol). Determine the maximum tolerable concentration of the co-solvent in your assay and try to achieve solubility within that limit. |
Experimental Protocols
Protocol 1: Generating a pH-Solubility Profile
This protocol will help you determine the solubility of this compound at various pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
-
Shaker or rotator.
-
pH meter.
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge or filter the samples to separate the undissolved solid.
-
Measure the pH of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the solubility (concentration) as a function of pH.
Protocol 2: Salt Formation for Enhanced Solubility
This protocol outlines a general procedure for forming a salt of this compound. The hydrochloride salt is a common choice for basic compounds.[7][8]
Materials:
-
This compound
-
An appropriate acid (e.g., hydrochloric acid, methanesulfonic acid) or base (e.g., sodium hydroxide, potassium hydroxide).
-
A suitable solvent (e.g., isopropanol, ethanol).
-
Anti-solvent (e.g., diethyl ether, heptane).
Procedure:
-
Dissolve the this compound in the chosen solvent.
-
Stoichiometrically add the selected acid or base (e.g., one equivalent of HCl for the hydrochloride salt).
-
Stir the mixture at room temperature or with gentle heating to facilitate salt formation.
-
If the salt precipitates, it can be isolated by filtration. If it remains dissolved, the salt can be precipitated by adding an anti-solvent.
-
Wash the isolated salt with the anti-solvent and dry it under vacuum.
-
Characterize the resulting salt and determine its aqueous solubility.
Visualizing Solubility Concepts
pH-Dependent Ionization and Solubility
The following diagram illustrates the relationship between pH and the ionization state of this compound, which directly influences its solubility.
Caption: A stepwise approach to improving compound solubility.
References
-
PubChem. (n.d.). Piperazin-1-yl-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Properties of Carboxylic Acids and Amines. Retrieved from [Link]
-
Wikipedia. (2024). Piperazine. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]
-
PubMed. (n.d.). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Acid addition salts of piperazine derivatives.
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]
-
PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Piperazine (C4H10N2) properties. Retrieved from [Link]
-
ResearchGate. (2014). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
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- 3. globalresearchonline.net [globalresearchonline.net]
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- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. scbt.com [scbt.com]
- 8. 1185304-67-9 Cas No. | (4-Isopropyl-piperazin-1-yl)-acetic acidhydrochloride | Matrix Scientific [matrixscientific.com]
Technical Support Center: Synthesis of (4-Isopropyl-piperazin-1-yl)-acetic acid
Welcome to the technical support guide for the synthesis of (4-Isopropyl-piperazin-1-yl)-acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles, ensuring a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a two-step process:
-
N-Alkylation: Nucleophilic substitution of a haloacetic acid ester (e.g., ethyl chloroacetate) by 1-isopropylpiperazine.
-
Hydrolysis: Conversion of the intermediate ester to the final carboxylic acid, often under acidic or basic conditions.
This seemingly straightforward pathway presents several well-documented challenges, primarily related to the reactivity of the piperazine ring and the physicochemical properties of the final zwitterionic product. This guide will address these issues systematically.
Visualizing the Synthetic Pathway
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.
Category 1: N-Alkylation Reaction (Step 1)
Question 1: My N-alkylation reaction shows low conversion, with a significant amount of unreacted 1-isopropylpiperazine remaining. What's going wrong?
Answer: Low conversion in the N-alkylation step is a frequent issue stemming from several factors related to reaction conditions and reagent activity.
-
Causality: The reaction is a nucleophilic substitution (SN2) where the secondary amine of 1-isopropylpiperazine attacks the electrophilic carbon of the haloacetate.[1] The liberated acid (HCl from chloroacetate) will protonate the basic piperazine starting material, rendering it non-nucleophilic and halting the reaction. Therefore, a base is essential to neutralize this acid in situ.[2]
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry: An inadequate or inappropriate base is a primary culprit.
-
Recommended Base: Anhydrous potassium carbonate (K₂CO₃) is a standard, effective, and economical choice for this reaction.[1] It is a solid base that scavenges the generated HCl.
-
Alternatives: Other bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) can also be effective.[2] Avoid strong, soluble bases like NaOH or NaH in some solvents, as they can promote undesired side reactions like ester hydrolysis.
-
Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of the base are used to sufficiently neutralize the acid produced.
-
-
Solvent Choice: The solvent must be appropriate for an SN2 reaction and capable of at least partially dissolving the reagents.
-
Recommended Solvent: Anhydrous acetonitrile (ACN) is an excellent polar aprotic solvent for this alkylation.[1] Dimethylformamide (DMF) is another good option, especially if solubility is an issue, but it is harder to remove.[2][3]
-
Moisture: Ensure your solvent is anhydrous. Water can interfere with the reaction and the base.
-
-
Reaction Temperature: While many procedures are run at room temperature, gentle heating can often drive the reaction to completion.[2]
-
Action: Try heating the reaction mixture to 50-70°C and monitor by TLC. In some sluggish cases, reflux temperatures may be necessary.[3]
-
-
Alkylating Agent Reactivity: The halide on the acetate ester plays a significant role.
-
Reactivity Order: Iodoacetate > Bromoacetate > Chloroacetate. If you are using ethyl chloroacetate and facing persistent low conversion, consider switching to ethyl bromoacetate, which is more reactive.
-
Catalyst: Adding a catalytic amount (0.1 eq.) of potassium iodide (KI) can significantly accelerate the reaction when using a chloro- or bromoacetate via the Finkelstein reaction, which generates the more reactive iodoacetate in situ.[3]
-
-
Question 2: My main problem is selectivity. I'm getting a mixture of the desired mono-alkylated product and a significant amount of the di-alkylated by-product. How can I improve mono-alkylation?
Answer: This is the most critical challenge in this synthesis. The two nitrogen atoms of the piperazine ring have similar nucleophilicity, leading to competitive di-alkylation.[4]
-
Causality: Once the first alkylation occurs, the remaining 'NH' group on the piperazine ring is still nucleophilic and can react with another molecule of the haloacetate, leading to the N,N'-di-substituted by-product.
-
Strategies for Promoting Mono-alkylation:
Strategy Principle Key Implementation Steps Control Stoichiometry Use an excess of the piperazine nucleophile to increase the probability that the haloacetate encounters an unreacted piperazine molecule. Use 2 to 4 equivalents of 1-isopropylpiperazine relative to the ethyl haloacetate. This is often the simplest first approach. Slow Addition Maintain a low concentration of the alkylating agent throughout the reaction to disfavor a second alkylation event. Add the ethyl haloacetate dropwise over several hours to the solution of piperazine and base, preferably using a syringe pump.[2] Use of a Protecting Group Temporarily block one nitrogen atom, perform the alkylation on the other, and then deprotect. This is the most robust but longest route. 1. Protect piperazine with a Boc group (di-tert-butyl dicarbonate). 2. Separate the desired mono-Boc-piperazine. 3. Alkylate the free NH group. 4. Deprotect the Boc group with an acid (e.g., TFA or HCl).[5][6] Use of Piperazine Salt Protonating one nitrogen atom deactivates it towards alkylation, favoring reaction at the free nitrogen. React the alkylating agent with the monohydrochloride salt of 1-isopropylpiperazine. This can be formed in situ by adding 1 equivalent of HCl to 2 equivalents of the piperazine.[7] This method effectively makes the free piperazine the active nucleophile while the protonated form acts as a spectator.
Caption: Competing reaction pathways leading to mono- vs. di-alkylation.
Category 2: Hydrolysis & Product Isolation (Step 2)
Question 3: The hydrolysis of my intermediate ester is incomplete or very slow. What conditions should I use?
Answer: Ester hydrolysis to a carboxylic acid is a standard transformation, but efficiency depends on the chosen method.
-
Causality: The ester must be cleaved, typically by saponification (using a base) or acid-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
Acid Hydrolysis: This is often the cleanest method for piperazine derivatives.
-
Protocol: Refluxing the ester in a strong acid like 6M hydrochloric acid (HCl) for several hours is typically effective.[8] The reaction progress can be monitored by TLC until the starting ester spot disappears. The product will be isolated as its hydrochloride salt.
-
-
Base Hydrolysis (Saponification): This method uses a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/alcohol mixture.
-
Protocol: Stir the ester with 2-3 equivalents of NaOH in a mixture of water and methanol or ethanol at room temperature or with gentle heating.
-
Caution: After basic hydrolysis, the product exists as a carboxylate salt. You will need to perform an acidic workup, carefully adjusting the pH to the isoelectric point (pI) to precipitate the zwitterionic product. This can be complicated (see next question).
-
-
Question 4: I've completed the synthesis, but I'm struggling to isolate and purify the final product. It's either an oil or very soluble in water, making extraction difficult.
Answer: This is a classic problem when working with zwitterionic compounds like amino acids. The molecule contains both a basic amine and an acidic carboxylic acid, giving it unique and often challenging solubility properties. At its isoelectric point (pI), the molecule has a net-zero charge and often exhibits minimum solubility in water, but it can still be highly polar.
-
Causality: The zwitterionic nature makes the compound highly polar and often poorly soluble in common non-polar organic solvents used for extraction (e.g., ethyl acetate, dichloromethane).[9] It can also make crystallization difficult.
-
Troubleshooting & Purification Strategies:
-
Purification via Salt Formation (Recommended): This is often the most reliable method. Converting the zwitterion into a salt makes it a more "conventional" molecule with predictable solubility, often leading to a crystalline solid that is easier to handle.[10]
-
Protocol for HCl Salt Formation:
-
After hydrolysis (if performed under basic conditions, first neutralize and extract the free base into an organic solvent like DCM). If acid hydrolysis was used, evaporate the solvent.
-
Dissolve the crude product (as the free base) in a suitable solvent like diethyl ether, isopropanol, or acetone.[11]
-
Add a solution of HCl in a compatible solvent (e.g., HCl in ether or HCl in dioxane) dropwise with stirring.
-
The hydrochloride salt will typically precipitate as a solid.
-
Collect the solid by filtration, wash with cold solvent (e.g., cold ether), and dry under vacuum.[10]
-
The salt can then be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol.[11]
-
-
-
Crystallization at the Isoelectric Point (pI):
-
Principle: A zwitterion is least soluble at its pI. By carefully adjusting the pH of an aqueous solution of your product to its pI, you can induce precipitation.
-
Procedure:
-
Dissolve the crude product in water with a small amount of acid (to protonate the carboxylate) or base (to deprotonate the ammonium ion).
-
Slowly add a dilute base (if starting from acid) or acid (if starting from base) dropwise until you reach the pI. The pI will need to be estimated or determined experimentally (typically between the pKa of the amine and the carboxylic acid).
-
As you approach the pI, the product should begin to precipitate. Cool the mixture to maximize recovery.
-
Filter, wash with cold water, then with a solvent like acetone to remove residual water, and dry.
-
-
Challenges: This method can be inefficient, and the product may "oil out" instead of crystallizing.[12][13]
-
-
Ion-Exchange Chromatography:
-
Principle: This is a powerful technique for purifying zwitterions and removing salts.[12]
-
Procedure:
-
Load an aqueous solution of the crude product onto a cation-exchange resin (e.g., Dowex 50).[12]
-
Wash the column with deionized water to remove anionic and neutral impurities.
-
Elute the desired product using an aqueous ammonia solution.[12]
-
Lyophilize or carefully evaporate the eluate to obtain the pure zwitterionic product.
-
-
-
Summary of Recommended Protocols
Protocol 1: N-Alkylation with Selectivity Control
-
To a round-bottom flask under a nitrogen atmosphere, add 1-isopropylpiperazine (2.5 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile as the solvent.
-
Begin vigorous stirring.
-
Using a syringe pump, add ethyl chloroacetate (1.0 equivalent) dropwise over 2-3 hours at room temperature.
-
After the addition is complete, allow the reaction to stir overnight at room temperature or heat to 50°C for 4-6 hours until TLC analysis shows consumption of the limiting reagent.
-
Cool the reaction, filter off the inorganic salts, and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate ester.
Protocol 2: Acid Hydrolysis and Purification via HCl Salt
-
To the crude ethyl (4-isopropyl-piperazin-1-yl)-acetate, add 6M aqueous HCl.
-
Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours, or until TLC/LCMS confirms complete hydrolysis.
-
Cool the solution to room temperature and then concentrate under reduced pressure to remove water and excess HCl. Co-evaporate with toluene or isopropanol to ensure complete removal of water.
-
The resulting solid is the crude hydrochloride salt.
-
Recrystallize the crude salt from a suitable solvent system, such as isopropanol or an ethanol/diethyl ether mixture, to yield the pure this compound hydrochloride.
References
- BASF SE. (2014). Method for preparing n-alkyl-piperazines.
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
- Societe des Usines Chimiques Rhone-Poulenc. (1962). Process for the N-monoalkylation of piperazine.
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. [Link]
- Martin, A. R. (1959). Purification of piperazine.
-
Fadnavis, N. W., & Deshpande, M. V. (1998). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Various Authors. (2020). How to desalt zwitterions? ResearchGate. [Link]
-
Various Authors. (2023). Work-up of a zwitterion? Reddit. [Link]
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Jampilek, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. [Link]
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Umstead, T. F., & Mehigh, R. J. (2007). Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers. Journal of Chromatography A, PubMed. [Link]
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da Silva, A. B., et al. (2022). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° Congresso Brasileiro de Química. [Link]
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Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, NIH. [Link]
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Reddy, K. S., & Kumar, A. (2019). 'In-water', nickel-catalyzed mild preparation of allylic amines employing alcohols: Application to. Supporting Information. [Link]
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Various Authors. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Fadnavis, N. W., & Deshpande, M. V. (1998). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Hartung, W. H., & Munch, J. C. (1931). ω-CHLOROISONITROSOACETOPHENONE. Organic Syntheses. [Link]
- Boehringer Ingelheim International GmbH. (2020). Acid addition salts of piperazine derivatives.
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- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
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- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Troubleshooting unexpected results with (4-Isopropyl-piperazin-1-yl)-acetic acid
Welcome to the technical support center for (4-Isopropyl-piperazin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis, purification, and application of this compound. Our approach is rooted in providing not just solutions, but also the underlying chemical principles to empower your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter in a question-and-answer format, offering insights into causality and actionable solutions.
Q1: My synthesis of this compound resulted in a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of piperazine derivatives often stem from a few common issues related to the reagents, reaction conditions, or work-up procedure. Let's break down the potential culprits in a typical synthetic route, such as the alkylation of 1-isopropylpiperazine with a haloacetic acid derivative.
Potential Causes & Solutions:
-
Reagent Quality:
-
Cause: The starting materials, particularly 1-isopropylpiperazine, may have degraded through oxidation or absorbed atmospheric moisture and carbon dioxide. Haloacetic acid derivatives can also hydrolyze over time.
-
Solution: Ensure the purity of your starting materials. It is advisable to use freshly distilled or purchased 1-isopropylpiperazine. Verify the integrity of the alkylating agent (e.g., ethyl bromoacetate) by NMR before use.
-
-
Reaction Conditions:
-
Cause 1: Inadequate Base. The reaction requires a non-nucleophilic base to neutralize the hydrohalic acid formed during alkylation. An insufficient amount of base or a base that is too weak can stall the reaction.
-
Solution 1: Use at least two equivalents of a hindered base like diisopropylethylamine (DIPEA) or a robust inorganic base like potassium carbonate (K₂CO₃) to scavenge the acid byproduct effectively.[1]
-
Cause 2: Suboptimal Temperature. Alkylation reactions are temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, you risk side reactions.
-
Solution 2: Typically, these reactions are run at room temperature to 60°C. If you observe low conversion, consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Cause: The zwitterionic nature of the product can make extraction challenging. The compound may have partial solubility in both aqueous and organic layers, leading to significant loss during work-up.
-
Solution: After the reaction, a careful pH adjustment is critical. If you performed a saponification of an ester precursor, acidify the aqueous layer to approximately pH 5-6 to protonate the carboxylate, making the product more amenable to extraction with a polar organic solvent like ethyl acetate or dichloromethane. Repeated extractions (3-5 times) are recommended.
-
Q2: I've isolated my product, but NMR and Mass Spectrometry data show significant impurities. What are these and how can I remove them?
A2: The presence of impurities is a common challenge. Based on the structure of this compound, several side products are plausible.
Common Impurities and Mitigation Strategies:
| Impurity Type | Potential Structure | Causality | Prevention & Removal |
| Bis-alkylation Product | Acetic acid moiety on both piperazine nitrogens | If starting with piperazine and isopropyl halide, bis-alkylation can occur. In the target synthesis, this is less likely but possible if the N-isopropyl bond is labile under harsh conditions. | Use 1-isopropylpiperazine as the starting material. Purification via column chromatography with a gradient elution (e.g., dichloromethane/methanol) can separate the more polar bis-alkylated product. |
| Unreacted Starting Material | 1-Isopropylpiperazine | Incomplete reaction due to reasons mentioned in Q1. | Drive the reaction to completion by adding a slight excess (1.1 eq) of the alkylating agent. Unreacted amine can be removed by an acidic wash during work-up or by silica gel chromatography. |
| Hydrolyzed Reagent | Bromoacetic acid | If using an ester like ethyl bromoacetate, premature hydrolysis can occur, which may complicate the reaction. | Use anhydrous solvents and ensure reagents are dry. |
Troubleshooting Workflow for Impure Product:
Caption: Troubleshooting workflow for an impure product.
Q3: My compound has poor solubility in common organic solvents. How should I handle it for reactions or analysis?
A3: The zwitterionic character of this compound at neutral pH can indeed lead to poor solubility in many common non-polar organic solvents like hexanes or diethyl ether.
Solubility and Handling Recommendations:
-
For Reactions: If using the compound as a starting material, consider converting it to a more soluble form. For example, forming the methyl or ethyl ester of the carboxylic acid will significantly increase its solubility in solvents like dichloromethane (DCM) and ethyl acetate.[2]
-
For Purification: For chromatographic purification, a polar solvent system is necessary. A common choice is a gradient of methanol in DCM. For recrystallization, consider solvent systems like ethanol/water or isopropanol.
-
For NMR Analysis: The compound should be soluble in deuterated polar solvents such as D₂O, Methanol-d₄, or DMSO-d₆. If using D₂O, be aware that the carboxylic acid proton will exchange and not be visible.
-
As the Hydrochloride Salt: The hydrochloride salt form is generally more soluble in water and alcohols than the free base is in non-polar organic solvents.[3] Working with the salt form can be a practical alternative for many applications.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound? A: Like many amines and carboxylic acids, the compound should be stored in a tightly sealed container in a cool, dry place, away from light. To prevent potential degradation from atmospheric CO₂ and moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Q: Is this compound expected to be crystalline or an oil? A: Piperazine derivatives can be either crystalline solids or oils.[1][4] The presence of both a basic piperazine nitrogen and an acidic carboxylic acid group increases the likelihood of it being a crystalline solid (zwitterion) at room temperature. However, impurities can sometimes cause it to present as a persistent oil or gum. Proper purification should yield a solid.
Q: What are the key signals to look for in the ¹H NMR spectrum for structure confirmation? A: For ¹H NMR in a solvent like DMSO-d₆, you should expect to see:
-
A doublet for the methyl protons of the isopropyl group.
-
A septet for the methine proton of the isopropyl group.
-
Multiplets for the eight piperazine ring protons.
-
A singlet for the methylene protons of the acetic acid group.
-
A broad singlet for the carboxylic acid proton, which may be exchangeable.
Q: Are there any specific safety precautions I should take when handling this compound? A: While specific toxicological data for this exact compound is not available, related piperazine derivatives are known to be irritants.[3] It is prudent to handle this compound with standard laboratory safety precautions, including wearing safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
Key Experimental Protocol: Purification by Column Chromatography
This protocol outlines a standard procedure for purifying this compound from common synthesis-related impurities.
Objective: To isolate the target compound with >95% purity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in DCM. The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Gently swirl to ensure a homogenous mixture and remove any air bubbles.
-
-
Column Packing:
-
Secure the chromatography column vertically. Ensure the stopcock is closed.
-
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Continuously tap the column gently to ensure even packing of the silica bed. Add more slurry as needed until the desired column height is reached.
-
Finish with a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent (e.g., 98:2 DCM:MeOH).
-
If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (like MeOH), add silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the sample solution or the dry-loaded silica to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% DCM or 99:1 DCM:EtOAc).
-
Gradually increase the polarity of the eluent. A typical gradient for this type of compound would be to slowly increase the percentage of methanol in DCM (e.g., from 2% to 10% MeOH).
-
The gradient should be shallow to ensure good separation.
-
-
Fraction Collection & Analysis:
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in a solvent system that gives the target compound an Rf value of approximately 0.3-0.4 (e.g., 90:10 DCM:MeOH).
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Place the final product under high vacuum to remove any residual solvent.
-
Purification Workflow Diagram:
Sources
Technical Support Center: Minimizing Off-Target Effects of Novel Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Last Updated: 2026-01-26
A Note on (4-Isopropyl-piperazin-1-yl)-acetic acid: The compound "this compound" is not extensively characterized in publicly available scientific literature as a biological probe or drug. Therefore, this guide will use it as a representative example of a novel small molecule inhibitor to illustrate a general, robust framework for identifying and minimizing off-target effects. The principles and methodologies described herein are broadly applicable to the preclinical development of any targeted agent, particularly kinase inhibitors.
For the purpose of this guide, we will hypothesize that our compound, which we'll refer to as "Cmpd-X," is designed as a selective inhibitor of p38 MAPKα (MAPK14) , a key regulator of cellular responses to stress and inflammation.[1]
Section 1: Foundational Principles & Initial Assessment
The journey to a selective chemical probe or drug candidate begins with rigorous validation. Off-target effects, where a compound interacts with unintended proteins, can lead to misinterpretation of experimental results, toxicity, and clinical failure.[2][3] This section addresses the critical first steps in characterizing a new inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to confirm that Cmpd-X actually inhibits p38 MAPKα in my cellular model?
A1: Confirming target engagement is the cornerstone of your investigation.[4] Before delving into complex off-target screening, you must verify that Cmpd-X interacts with p38 MAPKα in an intact cellular environment and inhibits its downstream signaling.
-
Causality: A biochemical assay showing Cmpd-X inhibits purified p38 MAPKα is a good start, but it doesn't prove the drug can reach its target in a cell at a sufficient concentration. Cellular assays provide direct evidence of target engagement under more physiologically relevant conditions.
-
Recommended Actions:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stability of a protein in the presence of a ligand.[5] Drug binding stabilizes the target protein, increasing its melting temperature.[6] A shift in the melting curve of p38 MAPKα in the presence of Cmpd-X is strong evidence of direct binding.[7] See Protocol 1 for a detailed methodology.
-
Western Blot Analysis: Assess the phosphorylation status of a direct p38 MAPKα substrate, such as MAPKAPK-2 (MK2).[8] Treatment with Cmpd-X should lead to a dose-dependent decrease in phosphorylated MK2 (p-MK2) levels without affecting total MK2 or p38 levels. This confirms functional inhibition of the pathway. See Protocol 2 .
-
Q2: I've confirmed on-target activity. What is the most efficient way to get a broad overview of Cmpd-X's selectivity?
A2: The most direct method is a large-scale in vitro kinase panel screen. Service providers like Eurofins Discovery (KINOMEscan®) offer comprehensive panels that test the binding affinity of your compound against hundreds of human kinases.[9][10]
-
Causality: Kinase inhibitors often achieve their effect by competing with ATP in the highly conserved kinase active site.[11] This conservation makes cross-reactivity with other kinases a common source of off-target effects.[12] A broad kinome scan provides a panoramic view of your compound's selectivity profile.
-
Recommended Action:
-
Submit Cmpd-X for a competitive binding assay screen (e.g., KINOMEscan®) against the largest available panel of kinases (typically >400).[13][14] The primary screen is usually performed at a single high concentration (e.g., 1 or 10 µM). Any kinases that show significant inhibition (e.g., >90% inhibition) should be followed up with Kd determination to quantify the binding affinity.
-
Q3: My kinome scan came back with several potential off-targets. How do I interpret this data?
A3: The data should be analyzed to calculate a selectivity score and prioritize which off-targets warrant further investigation.
-
Causality: Not all off-target interactions are biologically relevant. An interaction may only occur at concentrations much higher than those needed to inhibit the primary target, or the off-target protein may not be expressed in your cell type of interest.
-
Data Interpretation & Action:
-
Calculate Selectivity Score: A simple metric is the S-score, which quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower score indicates higher selectivity.
-
Prioritize by Potency: Focus on off-targets with binding affinities (Kd) within a 10- to 30-fold window of the on-target affinity for p38 MAPKα. These are the most likely to have biological consequences at therapeutic concentrations.
-
Check Expression Data: Use resources like the Gene Expression Omnibus (GEO) or The Human Protein Atlas to determine if the prioritized off-target kinases are expressed in your experimental system. If an off-target is not expressed, it is unlikely to be the cause of an observed phenotype.
-
Section 2: Troubleshooting Unexpected Phenotypes
When experimental results don't align with the known biology of the intended target, off-target effects are a primary suspect.
Frequently Asked Questions (FAQs)
Q1: Cmpd-X is causing cell death, but inhibiting p38 MAPKα is not known to be cytotoxic in my cell line. How do I investigate this?
A1: This scenario requires distinguishing between a specific off-target-driven phenotype and non-specific cytotoxicity. It also necessitates validating that the phenotype is truly independent of the on-target activity.
-
Causality: A potent off-target interaction can induce a signaling cascade that leads to an unexpected phenotype like apoptosis or cell cycle arrest.[2] Alternatively, poor physicochemical properties of a compound can cause non-specific toxicity.[15]
-
Recommended Workflow:
-
Orthogonal On-Target Validation: Use a tool that inhibits p38 MAPKα through a different mechanism, such as siRNA or CRISPR-Cas9 knockdown of MAPK14.[16] If knockdown of p38 MAPKα does not replicate the cytotoxic phenotype, it strongly suggests an off-target effect is responsible.
-
Use a Structurally Dissimilar p38 Inhibitor: Test a well-characterized, selective p38 MAPKα inhibitor with a different chemical scaffold. If this compound also fails to induce cytotoxicity, it further implicates an off-target effect of Cmpd-X.
-
Chemical Proteomics: To identify the unknown protein(s) Cmpd-X is binding to, employ advanced chemical proteomics techniques. Affinity-based methods like Capture Compound Mass Spectrometry (CCMS) use a modified version of your compound to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[17][18] This is a powerful, unbiased approach to deconvolve unexpected targets.[19]
-
Q2: How can I design a better, more selective inhibitor based on my off-target findings?
A2: The data from your kinome profiling and chemical proteomics experiments provide a roadmap for medicinal chemistry optimization through Structure-Activity Relationship (SAR) studies.[20]
-
Causality: Small changes to a molecule's structure can dramatically alter its binding affinities for different proteins.[21] By systematically modifying the chemical structure of Cmpd-X and re-evaluating its on- and off-target activities, chemists can design new analogs with improved selectivity.[22]
-
Recommended Action:
-
Computational Modeling: If crystal structures are available for both p38 MAPKα and a key off-target, computational chemists can model how Cmpd-X binds to each. This can reveal differences in the shapes and properties of the binding pockets that can be exploited.[11]
-
Systematic Modification: Synthesize a library of analogs based on the Cmpd-X scaffold. For example, if an off-target has a smaller binding pocket, modifications that add bulk to Cmpd-X may prevent it from binding to the off-target while preserving its affinity for p38 MAPKα.[23]
-
Iterative Screening: Screen the new analogs against both the primary target (p38 MAPKα) and the problematic off-target(s) to identify compounds with an improved selectivity ratio.
-
Section 3: Experimental Protocols & Data Visualization
This section provides detailed methodologies for key experiments and visual aids to understand complex workflows and pathways.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of Cmpd-X to p38 MAPKα in intact cells.[24]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and grow to 80-90% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of Cmpd-X for 1-2 hours at 37°C.
-
Heating Step: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a PCR cycler, followed by cooling to 4°C for 3 minutes.[24]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble p38 MAPKα remaining at each temperature using Western blotting or ELISA.
-
Data Interpretation: Plot the percentage of soluble p38 MAPKα against temperature for both vehicle- and Cmpd-X-treated samples. A rightward shift in the melting curve for the Cmpd-X-treated sample indicates thermal stabilization and confirms target engagement.[25]
Protocol 2: Western Blot for p38 MAPK Pathway Inhibition
This protocol measures the functional consequence of Cmpd-X binding to p38 MAPKα.
-
Cell Culture and Stimulation: Plate cells and grow to 70-80% confluency. Starve the cells (e.g., in serum-free media) for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with vehicle or a dose-range of Cmpd-X for 1-2 hours.
-
Pathway Activation: Stimulate the p38 MAPK pathway by adding a known activator, such as Anisomycin (25 ng/mL) or UV radiation, for 15-30 minutes.[26]
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-MK2, rabbit anti-total-MK2, mouse anti-β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities. Normalize the phospho-MK2 signal to the total-MK2 signal. A dose-dependent decrease in this ratio indicates successful pathway inhibition.
Data Presentation: Interpreting Kinome Scan Results
The results of a kinome scan are often presented in a table or a tree-spot diagram. Below is a hypothetical, simplified table summarizing results for Cmpd-X, screened at 1 µM.
| Kinase Target | Percent Inhibition (%) @ 1 µM | Follow-up Kd (nM) | Notes |
| MAPK14 (p38α) | 99 | 15 | On-Target |
| MAPK11 (p38β) | 95 | 45 | On-target family member |
| GSK3β | 92 | 250 | Potential off-target |
| CDK2 | 88 | 800 | Lower priority off-target |
| SRC | 45 | >1000 | Not significant |
| EGFR | 12 | >10000 | Not significant |
Table 1: Hypothetical kinome scan data for Cmpd-X. The compound shows high affinity for its intended target and a related family member, with a potential off-target liability on GSK3β that warrants further investigation.
Visualization of Workflows and Pathways
Caption: Workflow for deconvoluting an unexpected cellular phenotype.
Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition.
References
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Antoni, L., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
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European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (n.d.). Validating Chemical Probes. EFMC. Available at: [Link]
- Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical Biology, 7(3), 036002.
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]
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World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: [Link]
- Mishra, R., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51.
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EFMC Best Practices in Medicinal Chemistry WG. (2020). Best Practices: Chemical Probes Webinar. YouTube. Available at: [Link]
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Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. Creative Diagnostics. Available at: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. Available at: [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
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Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]
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- Canovas, B., & Nebreda, Á. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 78(11), 4847-4863.
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BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. Available at: [Link]
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The Chemical Probes Portal. (n.d.). Probe Evaluation. The Chemical Probes Portal. Available at: [Link]
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Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Wikipedia. Available at: [Link]
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QIAGEN. (n.d.). p38 MAPK Signaling. QIAGEN. Available at: [Link]
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- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chayon.co.kr [chayon.co.kr]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. youtube.com [youtube.com]
- 16. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 18. criver.com [criver.com]
- 19. europeanreview.org [europeanreview.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Structure Activity Relationship (SAR) study to identify Nek4 inhibitors: – openlabnotebooks.org [openlabnotebooks.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Optimizing (4-Isopropyl-piperazin-1-yl)-acetic acid Activity Through pH Adjustment
This technical support guide is designed for researchers, scientists, and drug development professionals working with (4-Isopropyl-piperazin-1-yl)-acetic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the compound's activity, focusing on the critical role of pH. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your experimental outcomes.
The Critical Role of pH for this compound
This compound is a zwitterionic molecule, possessing both a basic piperazine ring and an acidic carboxylic acid moiety. This dual nature means its charge state, and consequently its solubility, membrane permeability, and biological activity, are highly dependent on the pH of the surrounding environment. Mismanagement of pH is a common source of experimental variability and can lead to issues such as compound precipitation, low efficacy, and poor reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or has precipitated. What is the likely cause and how can I fix it?
A1: Precipitation is a strong indicator that the pH of your solution is at or near the isoelectric point (pI) of the compound, the pH at which the net charge is zero, and solubility is at its minimum. Due to its zwitterionic nature, this compound can exist in cationic, zwitterionic (neutral net charge), and anionic forms.
-
Causality: At the pI, the positive charge on the piperazine ring is balanced by the negative charge on the carboxylate group, leading to strong intermolecular electrostatic interactions and reduced interaction with water, causing the compound to aggregate and precipitate.
-
Troubleshooting:
-
Adjust the pH: To redissolve the compound, you need to shift the pH away from the pI.
-
To create a cationic, more soluble species: Add a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH. This will protonate the carboxylate group, resulting in a net positive charge on the molecule.
-
To create an anionic, more soluble species: Add a small amount of a dilute base (e.g., 0.1 M NaOH) to raise the pH. This will deprotonate the piperazine ring, resulting in a net negative charge.
-
-
Start with the salt form: If you are using the free base, consider using a salt form, such as this compound hydrochloride, which is generally more water-soluble at acidic to neutral pH.[1]
-
Q2: I am not observing the expected biological activity with my compound in my cell-based assay. Could pH be a factor?
A2: Absolutely. The pH of your experimental medium can profoundly impact the compound's activity through several mechanisms:
-
Membrane Permeability: The ability of a drug to cross the cell membrane is often dependent on its charge.[2] According to the pH-partition hypothesis, the neutral form of a molecule is typically more permeable across the lipid bilayer of a cell membrane.[2] For this compound, the zwitterionic form has a neutral net charge but is still highly polar. The truly uncharged species, where both the piperazine is unprotonated and the carboxylic acid is protonated, exists in a very narrow pH range and at a low concentration. However, studies on piperazine derivatives have shown that for enhancing transepithelial permeation, a specific alkaline pH range can be optimal.[3][4]
-
Target Engagement: If the biological target is a protein, its conformation and charge distribution are also pH-dependent. An inappropriate pH can alter the target's binding pocket, reducing the affinity for your compound.
-
Compound Stability: While piperazine derivatives are generally stable, extreme pH values or prolonged exposure to certain conditions can lead to degradation.[5][6][7]
Q3: What is the optimal pH for the activity of this compound?
A3: While the ideal pH can be target and assay-specific, a study on the transepithelial permeation of piperazine derivatives provides a valuable starting point. This research indicated that a pH range of 9.2 to 9.6 was optimal for achieving non-cytotoxic permeation enhancement.[3][4] It was also noted that all effective treatments in this study had a pH between 8.7 and 9.6.[3][4]
-
Recommendation: For initial experiments, it is advisable to test a range of pH values, including the physiological pH of 7.4 and the alkaline range suggested by the literature (pH 8.5-9.5).
Q4: How do I determine the pKa values of this compound to better control my experiments?
A4: The pKa values are essential for predicting the ionization state of the molecule at a given pH. This compound has three potential pKa values: two for the two nitrogen atoms of the piperazine ring (pKa1 and pKa2) and one for the carboxylic acid (pKa3).
-
Estimation based on similar structures:
-
Piperazine pKa values: Piperazine itself has two pKa values of approximately 5.35 and 9.73.[8] N-alkylation tends to slightly decrease the pKa of the substituted nitrogen. For example, 1-methylpiperazine has pKa values of approximately 9.14 and 4.63, while 1-ethylpiperazine has values of 9.20 and 4.76.[9] The isopropyl group is bulkier and more electron-donating than methyl or ethyl, which could slightly increase the pKa of the adjacent nitrogen compared to those derivatives.
-
Carboxylic acid pKa: The pKa of the acetic acid moiety is predicted to be around 1.85.
-
-
Experimental Determination: For the most accurate values, experimental determination via potentiometric titration is recommended.
-
In Silico Prediction: Several computational tools can predict pKa values with reasonable accuracy.[1][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Compound crashes out of solution during dilution in media. | The pH of the stock solution and the final media are significantly different, causing the compound to pass through its isoelectric point. | 1. Prepare the stock solution at a pH where the compound is highly soluble (either acidic or basic).2. Adjust the pH of the final media to be compatible with the stock solution's pH before adding the compound.3. Add the compound dropwise while stirring to avoid localized high concentrations. |
| Inconsistent results between experiments. | Fluctuation in the pH of the buffer or media. This can be due to improper buffer preparation or CO2 absorption from the atmosphere, which can lower the pH of basic solutions. | 1. Always use a calibrated pH meter.2. Prepare fresh buffers for each experiment.3. For basic solutions, minimize exposure to air. Consider working in a nitrogen atmosphere for highly sensitive experiments.4. Ensure the buffering capacity is sufficient for the experimental conditions. |
| Low or no biological activity observed. | 1. The pH of the assay is not optimal for compound permeability or target binding.2. The compound has degraded due to inappropriate pH during storage or in the assay. | 1. Perform a pH-activity profile by testing a range of pH values (e.g., 6.5, 7.4, 8.5, 9.0, 9.5).2. Check the stability of the compound at the tested pH values using techniques like HPLC. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general guideline. The final concentrations and pH may need to be optimized for your specific application.
-
Weighing the Compound: Accurately weigh the desired amount of this compound or its hydrochloride salt.
-
Initial Solubilization:
-
For the free base: Start by adding a small volume of water. The solution may be a suspension.
-
For the hydrochloride salt: Dissolve in water. The initial pH will be acidic.
-
-
pH Adjustment for Solubilization:
-
To achieve a basic stock solution (recommended for many applications): While stirring, add 1 M NaOH dropwise until the compound fully dissolves. Aim for a pH of around 10-11 for the initial stock to ensure complete solubilization and to have a concentrated stock for dilution into your final buffer.
-
To achieve an acidic stock solution: If using the free base, add 1 M HCl dropwise until the compound dissolves.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add water to reach the final desired stock concentration.
-
Sterilization and Storage: Sterilize the stock solution by filtering through a 0.22 µm filter. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Optimal pH for Biological Activity
-
Prepare a series of buffers: Prepare a set of buffers with different pH values (e.g., MES for pH 6.5, HEPES for pH 7.4, and Borate or CAPS for pH 8.5, 9.0, and 9.5). Ensure the chosen buffers are compatible with your assay system.
-
Prepare working solutions: Dilute your stock solution of this compound into each of the prepared buffers to the final desired concentration.
-
Perform the biological assay: Run your standard assay protocol using the compound in each of the different pH buffers.
-
Analyze the results: Plot the observed biological activity as a function of pH to determine the optimal pH range for your specific experiment.
Visualizing pH-Dependent Species Distribution
The following diagram illustrates the different ionic species of this compound at various pH ranges.
Caption: Ionic species of this compound at different pH.
Workflow for Troubleshooting pH-Related Issues
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. uregina.ca [uregina.ca]
- 10. optibrium.com [optibrium.com]
- 11. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
Technical Support Center: Purification Strategies for (4-Isopropyl-piperazin-1-yl)-acetic acid
Welcome to the technical support center for the purification of (4-Isopropyl-piperazin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this zwitterionic piperazine derivative. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
I. Understanding the Molecule: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule and its potential impurities. This compound is a zwitterionic compound, meaning it possesses both acidic (carboxylic acid) and basic (piperazine nitrogens) functional groups. This dual nature governs its solubility and behavior during purification.
Table 1: Physicochemical Properties of this compound and Key Related Substances
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| This compound | C₉H₁₈N₂O₂ | 186.25 | 114-115 | 300.7 ± 27.0 (Predicted) | pKa₁ (COOH) ~2-3 (Estimated)pKa₂ (N-H⁺) ~8-9 (Estimated) |
| This compound hydrochloride | C₉H₁₉ClN₂O₂ | 222.72 | Not available | Not available | Not applicable |
| 1-Isopropylpiperazine (Starting Material) | C₇H₁₆N₂ | 128.22 | Not available | 180-181 | ~9.23 (Predicted)[1] |
| Bromoacetic Acid (Starting Material) | C₂H₃BrO₂ | 138.95 | 46-49[2] | 208[2] | 2.69[2] |
II. Purification Strategy Selection: A High-Level Overview
The choice of purification strategy depends heavily on the nature and quantity of impurities present in the crude product. The following flowchart provides a general decision-making framework.
Caption: High-level decision flowchart for purification strategy selection.
III. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is an intractable oil. How can I induce crystallization?
A1: Oiling out is a common problem with zwitterionic compounds. Here are several strategies to induce crystallization:
-
Solvent Screening: The choice of solvent is critical. For zwitterions, polar protic solvents or mixtures are often effective.[3][4] Try dissolving the oil in a minimal amount of a hot polar solvent like ethanol, methanol, or isopropanol, and then slowly cool it. If it still oils out, try adding a less polar co-solvent (e.g., ethyl acetate, acetonitrile) dropwise to the hot solution until it becomes slightly turbid, then cool.
-
pH Adjustment to the Isoelectric Point (pI): Zwitterions are least soluble at their isoelectric point. The estimated pI for this compound is around 6. Dissolve the crude product in water by adjusting the pH to be acidic (e.g., pH 2 with HCl) or basic (e.g., pH 11 with NaOH). Then, slowly adjust the pH back to the estimated pI with dropwise addition of acid or base. The product should precipitate out.
-
Salt Formation: Convert the free base to its hydrochloride or other salt form, which often have better crystalline properties. Dissolve the crude oil in a suitable solvent like isopropanol or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent.[5]
Q2: I see a significant amount of unreacted 1-isopropylpiperazine in my crude NMR. What is the best way to remove it?
A2: Unreacted 1-isopropylpiperazine is a basic impurity and can be effectively removed using acid-base extraction.
-
Protocol: Dissolve the crude product in an organic solvent in which the product has some solubility (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1-isopropylpiperazine will be protonated and move into the aqueous layer, while your zwitterionic product should remain, albeit with some potential loss to the aqueous phase depending on its partitioning. To recover your product from the organic layer, you can either evaporate the solvent and proceed with another purification step like recrystallization, or you can precipitate it by adjusting the pH.
Q3: My main impurity seems to be the di-alkylated byproduct where two piperazine molecules are linked by an acetate bridge. How can I separate this from my desired product?
A3: This byproduct will have a higher molecular weight and different polarity compared to your desired product.
-
Column Chromatography: Silica gel chromatography can be an effective method for separating the mono- and di-alkylated products. Due to the basic nature of the piperazine moiety, tailing on silica gel can be an issue. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase. A typical mobile phase could be a gradient of methanol in dichloromethane.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying charged molecules.[6] You can use a strong cation exchange resin to bind your product and the di-alkylated byproduct. Elution with a salt gradient or a pH gradient can then separate the two compounds based on their differing affinities for the resin.
Q4: After purification, I still have residual solvent in my final product. How can I remove it?
A4: Residual solvents can be stubborn to remove, especially if they are high-boiling.
-
High Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (be careful not to exceed the melting point).
-
Lyophilization: If your product is water-soluble in its salt form, you can dissolve it in water, freeze it, and then lyophilize it to remove the water.
-
Solvent Trituration: Suspend your solid product in a solvent in which it is insoluble but the residual solvent is soluble (e.g., hexane, diethyl ether). Stir for a period, then filter and dry.
IV. Detailed Experimental Protocols
The following are detailed protocols for the most common and effective purification techniques for this compound.
Protocol 1: Purification by Acid-Base Extraction
This method is particularly useful for removing unreacted basic or acidic starting materials.
Workflow Diagram:
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The volume of the aqueous wash should be approximately one-third of the organic layer volume. Shake the funnel gently, venting frequently. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities like unreacted 1-isopropylpiperazine.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any unreacted bromoacetic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product.
Protocol 2: Purification by Recrystallization
This is an effective method for obtaining a highly pure crystalline product.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture like ethanol/water). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent system. Heat the mixture to boiling with stirring until all the solid has dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
V. References
-
Google Patents. Method for preparing n-alkyl-piperazines.
-
Plantz, A. et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]
-
PubChem. 1-Isopropylpiperazine. National Center for Biotechnology Information. [Link]
-
Mao, Z.W. et al. (2016). Design, synthesis, and anticancer activity of novel hybrid compounds between benzofuran and N-aryl piperazine. Bioorganic & Medicinal Chemistry Letters, 26.
-
ResearchGate. How to desalt zwitterions?. [Link]
-
PubChem. Bromoacetic Acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. A general and convenient synthesis of N-aryl piperazines. [Link]
-
ResearchGate. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating | Request PDF. [Link]
-
National Center for Biotechnology Information. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
Reddit. Work-up of a zwitterion?. [Link]
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
Google Patents. Synthesis method of chiral piperazinone derivative.
-
National Center for Biotechnology Information. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
Sciencemadness Wiki. Bromoacetic acid. [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
-
The Royal Society of Chemistry. Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link]
-
National Center for Biotechnology Information. How to Predict the pKa of Any Compound in Any Solvent. [Link]
-
Cheméo. Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
ScienceDirect. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]
-
Google Patents. Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
-
ResearchGate. Crystal engineering of zwitterionic drug to neutral co-crystals. [Link]
-
MP Biomedicals. BROMOACETIC ACID UN3245-II (8). [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Google Patents. Purification of piperazine.
-
Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]
-
ResearchGate. Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. [Link]
-
Cheméo. Chemical Properties of Acetic acid, bromo- (CAS 79-08-3). [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
Molbank. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]
Sources
- 1. 1-Isopropylpiperazine | 4318-42-7 [chemicalbook.com]
- 2. Bromoacetic acid | 79-08-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. 1185304-67-9 Cas No. | (4-Isopropyl-piperazin-1-yl)-acetic acidhydrochloride | Matrix Scientific [matrixscientific.com]
- 6. osti.gov [osti.gov]
Validation & Comparative
A Comparative Guide to Purity Confirmation of Synthesized (4-Isopropyl-piperazin-1-yl)-acetic acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of (4-Isopropyl-piperazin-1-yl)-acetic acid, a novel piperazine derivative. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative standards.
The Criticality of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Impurities with similar physicochemical properties to the main compound may co-elute in chromatography or have overlapping signals in spectroscopy. Therefore, a multi-pronged, orthogonal approach, employing techniques with different separation and detection principles, is essential for a comprehensive purity profile. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.
Structural and Physicochemical Properties of this compound
Before delving into the analytical methodologies, understanding the structure of this compound is crucial for selecting and interpreting the results from various techniques.
-
Structure: The molecule consists of a piperazine ring N-substituted with an isopropyl group and an acetic acid moiety.
-
Key Functional Groups: Tertiary amines, a carboxylic acid, and aliphatic C-H bonds.
-
Expected Properties: The presence of the carboxylic acid and the tertiary amines suggests the compound is likely a zwitterion at neutral pH and soluble in aqueous and polar organic solvents.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Assessment
Quantitative NMR (qNMR) is a powerful primary ratio method for purity determination, as the signal intensity is directly proportional to the number of nuclei, allowing for a direct measurement of the analyte concentration against a certified reference material (CRM) without the need for a calibration curve of the analyte itself.[1][2]
Causality of Method Selection
For a molecule like this compound, the presence of distinct, non-overlapping protons, such as those on the isopropyl group or the alpha-protons of the acetic acid moiety, makes qNMR an ideal choice for absolute purity determination. The method is non-destructive and provides structural confirmation simultaneously with quantification.
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrument Parameters:
-
Utilize a high-field NMR spectrometer (≥400 MHz).
-
Set the pulse angle to 90°.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of both the analyte and the internal standard, to allow for full magnetization recovery. A preliminary T1 inversion recovery experiment is recommended.
-
Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved, non-overlapping peaks of both the analyte and the internal standard. For this compound, the two methyl protons of the isopropyl group (a doublet) or the singlet from the methylene group of the acetic acid moiety are suitable. For maleic acid, the vinylic protons (a singlet) are used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the qNMR Workflow
Caption: Workflow for purity determination by quantitative NMR (qNMR).
High-Performance Liquid Chromatography (HPLC-UV): A Robust Method for Impurity Profiling
HPLC is a cornerstone of pharmaceutical analysis for purity determination and impurity profiling due to its high resolving power and sensitivity.[3] Coupling it with a UV detector provides a robust and widely accessible method.
Causality of Method Selection
For this compound, which lacks a strong chromophore, derivatization or detection at a lower UV wavelength (e.g., 200-220 nm) is necessary.[4][5] A reversed-phase HPLC method is suitable for separating the polar parent compound from less polar synthesis intermediates or by-products. This technique is excellent for detecting and quantifying process-related impurities.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in the mobile phase A at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL with mobile phase A.
-
-
Analysis:
-
Inject the working solution and a blank (mobile phase A).
-
Identify the peak for this compound based on its retention time.
-
Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[6][7][8][9]
-
Visualizing the HPLC-UV Workflow
Caption: Workflow for purity assessment by HPLC-UV.
Mass Spectrometry (MS): High-Sensitivity Impurity Identification
Mass spectrometry, particularly when coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is invaluable for detecting and identifying impurities at trace levels.[10][11][12]
Causality of Method Selection
LC-MS is particularly well-suited for this compound due to its polarity and thermal lability, making it less amenable to GC without derivatization. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent compound and any detected impurities.
Experimental Protocol: LC-MS
-
LC Conditions: Same as the HPLC-UV method.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 100 V.
-
-
Analysis:
-
Acquire the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the expected molecular ion of this compound ([M+H]⁺) and potential impurities.
-
Potential impurities could include starting materials (piperazine, isopropyl halide), by-products from over-alkylation, or degradation products.[13][14][15]
-
Compare the observed mass-to-charge ratios with theoretical values to confirm identities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the synthesized molecule.[16][17][18] While not inherently quantitative for purity in this context, it is an excellent qualitative tool to verify the successful synthesis and the absence of starting materials with different functional groups.
Experimental Protocol: FTIR-ATR
-
Sample Preparation:
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Spectral Interpretation:
-
Confirm the presence of a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).
-
Identify the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹).
-
Observe the C-H stretching vibrations from the aliphatic groups (around 2800-3000 cm⁻¹).
-
Look for the absence of N-H stretching bands (around 3300-3500 cm⁻¹), which would indicate the presence of unreacted piperazine.
-
Elemental Analysis: Empirical Formula Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.[21][22][23] This data is used to verify that the empirical formula of the synthesized compound matches the theoretical formula, providing a fundamental check of purity.
Causality of Method Selection
This technique is orthogonal to spectroscopic and chromatographic methods as it provides information on the elemental composition. A significant deviation from the theoretical values can indicate the presence of inorganic salts, residual solvents, or other impurities not easily detected by other means. Many scientific journals require elemental analysis data to be within ±0.4% of the calculated values for publication.[24][25]
Experimental Protocol: CHN Analysis
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the thoroughly dried sample into a tin capsule.
-
-
Analysis:
-
Analyze the sample using a CHN elemental analyzer. The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
-
Data Comparison:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated for the molecular formula of this compound (C₁₀H₂₀N₂O₂).
-
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations | Suitability for this compound |
| qNMR | Nuclear spin transitions in a magnetic field | Absolute purity, structural confirmation | High precision and accuracy, non-destructive, requires no analyte-specific standard | Lower sensitivity than MS, requires expensive instrumentation and expertise | Excellent: Provides a definitive, absolute purity value. |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Relative purity, impurity profile | High resolution, robust, widely available | Requires a chromophore or derivatization, relative quantification | Very Good: Ideal for routine purity checks and detecting process-related impurities. |
| LC-MS | Separation by HPLC, detection by mass | Molecular weight confirmation, impurity identification | Extremely sensitive, high specificity | Complex instrumentation, matrix effects can influence quantification | Excellent: Best for identifying unknown trace impurities. |
| FTIR | Vibrational transitions of functional groups | Presence/absence of functional groups | Fast, non-destructive, simple sample preparation | Not inherently quantitative for purity, less sensitive to minor components | Good: Essential for qualitative confirmation of the synthesized structure. |
| Elemental Analysis | Combustion and detection of elemental composition | Empirical formula verification | Confirms elemental composition, detects inorganic impurities | Does not distinguish between isomers, requires specialized equipment | Very Good: A fundamental and orthogonal check on purity. |
Hypothetical Purity Data for a Synthesized Batch
| Technique | Result | Interpretation |
| ¹H qNMR | 98.5% ± 0.2% | The sample has a high degree of absolute purity. |
| HPLC-UV (Area %) | Main Peak: 99.2%, Impurity 1 (0.5%), Impurity 2 (0.3%) | High relative purity with two minor impurities detected. |
| LC-MS | [M+H]⁺ found: 201.1601 (Calculated: 201.1598 for C₁₀H₂₁N₂O₂⁺) | Confirms the molecular formula of the main peak. Impurity 1 identified as unreacted piperazine. |
| FTIR | Broad O-H and C=O peaks present, no N-H stretch observed. | Confirms the presence of the carboxylic acid and successful N,N'-disubstitution of the piperazine ring. |
| Elemental Analysis | C: 59.8%, H: 10.1%, N: 13.9% (Theoretical: C: 59.97%, H: 10.07%, N: 13.99%) | Experimental values are within the acceptable ±0.4% range, confirming the empirical formula. |
Conclusion and Recommendations
Confirming the purity of a synthesized compound like this compound requires a synergistic approach.
-
For definitive, absolute purity assessment, qNMR is the gold standard. Its ability to provide a direct, quantitative measure without relying on a specific standard for the analyte is a significant advantage.
-
For routine quality control and impurity profiling, HPLC-UV is a robust and reliable workhorse. It is essential for monitoring reaction progress and identifying process-related impurities.
-
LC-MS is indispensable for the identification of unknown impurities, especially those present at trace levels.
-
FTIR and Elemental Analysis are crucial for initial structural confirmation and verification of the empirical formula, providing a foundational check of the synthesized material's identity and elemental composition.
By employing a combination of these orthogonal techniques, researchers can have high confidence in the purity and identity of their synthesized compounds, ensuring the integrity and reliability of subsequent scientific investigations. This multi-faceted analytical approach is not merely good practice; it is a requirement for high-quality, publishable, and regulatory-compliant research in the pharmaceutical sciences.
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A Comparative Guide to the In Vivo Efficacy of Piperazine Derivatives
Introduction: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a "privileged scaffold" in drug discovery. Its unique physicochemical properties—conformational rigidity, high polarity, and the ability of its nitrogens to serve as both hydrogen bond donors and acceptors—confer significant advantages. These attributes often lead to improved aqueous solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles, while also providing a versatile anchor for chemical modification to enhance target affinity and specificity.[1] This structural versatility has enabled the development of a vast library of piperazine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[2]
This guide provides an in-depth, objective comparison of the in vivo efficacy of various piperazine derivatives across key therapeutic areas. We will move beyond simple data reporting to explore the causality behind experimental choices, present self-validating protocols for key assays, and ground all claims in authoritative scientific literature. Our focus is on providing researchers, scientists, and drug development professionals with a practical, data-driven resource to inform the design and evaluation of next-generation piperazine-based therapeutics.
Part 1: Comparative Efficacy in Anticonvulsant Models
Epilepsy is a chronic neurological disorder demanding novel antiepileptic drugs (AEDs) with broader efficacy and improved safety profiles.[3] Piperazine derivatives have emerged as a promising class of compounds in this domain. Here, we compare a novel derivative, 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione (Compound 14) , against established AEDs, Phenytoin and Carbamazepine, in gold-standard preclinical models.[3]
The choice of these models is critical for a comprehensive preclinical assessment. The Maximal Electroshock (MES) test is a robust model for generalized tonic-clonic seizures, primarily identifying compounds that inhibit seizure spread. In contrast, the subcutaneous Pentylenetetrazole (scPTZ) test models myoclonic and absence seizures, detecting compounds that elevate the seizure threshold.[3] A compound effective in both models, like Compound 14, suggests a broad-spectrum anticonvulsant potential, a highly desirable trait for treating complex seizure disorders.
Quantitative Efficacy Data Summary
The following table summarizes the protective effects of Compound 14 compared to standard AEDs in preclinical mouse models. Efficacy is reported as the ED₅₀ (Median Effective Dose), the dose required to protect 50% of the tested animals.
| Compound | MES Test (ED₅₀, mg/kg) | scPTZ Test (ED₅₀, mg/kg) | Primary Mechanism of Action (Proposed) |
| Compound 14 | 25.5 | 45.2 | Broad-spectrum (Potential Na⁺/Ca²⁺ channel & glutamate receptor modulation)[3] |
| Phenytoin | 9.5 | > 100 (Inactive) | Na⁺ Channel Blocker[3] |
| Carbamazepine | 8.8 | > 80 (Inactive) | Na⁺ Channel Blocker[3] |
Data sourced from preclinical studies in mice.[3]
The data clearly indicates that while Phenytoin and Carbamazepine are potent in the MES model, their inactivity in the scPTZ test limits their scope. Compound 14, however, demonstrates efficacy in both models, highlighting its potential as a broad-spectrum anticonvulsant.[3] This wider therapeutic window may stem from a multi-target mechanism, potentially involving both voltage-gated sodium and calcium channels, as well as glutamate receptors.[3]
Experimental Workflow & Protocols
A rigorous and standardized workflow is paramount for generating reproducible in vivo efficacy data. The diagram below illustrates a typical preclinical screening cascade for novel anticonvulsant agents.
Caption: General experimental workflow for anticonvulsant screening.
This protocol is a self-validating system for assessing protection against generalized seizures.
-
Animal Model: Male Swiss mice (20-25 g) are used. Animals are acclimatized for at least one week under controlled environmental conditions.
-
Compound Administration: Test compounds (e.g., Compound 14) or vehicle (control) are administered intraperitoneally (i.p.). A range of doses is used to establish a dose-response curve.
-
Induction of Seizure: 30-60 minutes post-administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Absence of this phase is defined as protection.
-
Data Analysis: The percentage of protected animals at each dose is calculated. The ED₅₀ value and its 95% confidence intervals are determined using probit analysis.
Part 2: Comparative Efficacy in Oncology Models
The piperazine scaffold is integral to numerous approved and investigational anticancer agents.[4] These derivatives often exert their effects by inducing programmed cell death, or apoptosis.[5] Their efficacy is highly dependent on the specific chemical substitutions on the piperazine ring, which can significantly influence their cytotoxic potency.[5]
Signaling Pathway: Induction of Apoptosis
Many piperazine-based anticancer agents function by triggering the intrinsic apoptotic pathway. This complex signaling cascade is initiated by cellular stress, leading to the activation of caspase enzymes and eventual cell dismantling. Understanding this pathway is key to interpreting efficacy data.
Caption: A simplified diagram of a common apoptotic signaling pathway.
Quantitative Efficacy Data Summary
The cytotoxic activity of piperazine derivatives is typically first assessed in vitro against a panel of human cancer cell lines. The 50% growth inhibition (GI₅₀) value is a standard measure of potency.
| Compound ID | Description | Cancer Cell Line | Activity (GI₅₀ in µM) |
| Vindoline conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00[6] |
| Vindoline conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine | HOP-92 (Non-small cell lung) | 1.35[6] |
| Compound 78 | N-Alkylated piperazine derivative | PC-3 (Prostate) | Not specified (In vivo data available)[4] |
In vivo, the efficacy of these compounds is often tested in xenograft models. For instance, Compound 78 demonstrated a significant 74.7% inhibition of PC-3 tumor growth in a mouse model at a daily dose of 30 mg/kg, suggesting strong potential for clinical translation.[4]
Protocol: Murine Xenograft Efficacy Study
This protocol provides a framework for evaluating the in vivo antitumor activity of a test compound.
-
Cell Culture & Animal Model: Human cancer cells (e.g., PC-3 prostate cancer cells) are cultured under standard conditions. 6-8 week old male immunodeficient mice (e.g., NOD/SCID or athymic nude) are used.
-
Tumor Implantation: A suspension of 1-5 million cancer cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization & Dosing: Once tumors reach the target size, mice are randomized into treatment and control groups. The test compound (e.g., Compound 78 at 30 mg/kg) or vehicle is administered daily via a relevant route (e.g., i.p. or oral gavage).
-
Endpoint Measurement: The study continues for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size. The primary endpoint is tumor growth inhibition (TGI). Animal body weight is monitored as a measure of toxicity.
-
Data Analysis: TGI is calculated using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Part 3: Comparative Efficacy in Anthelmintic Models
Helminth infections remain a significant global health problem, and piperazine itself has a long history as an anthelmintic agent.[7] Newer derivatives are being developed to improve potency and combat resistance. The in vivo (or ex vivo) model using earthworms (Phaeritima posthuma or Eisenia fetida) is a well-established, ethical, and cost-effective primary screen due to the anatomical and physiological resemblance between earthworms and intestinal roundworms.[8][9]
The mechanism of action for piperazine citrate involves blocking acetylcholine at the myoneural junction, leading to flaccid paralysis of the worm, which is then expelled by peristalsis.[10] Newer derivatives are evaluated against this standard.
Quantitative Efficacy Data Summary
Efficacy in this model is measured by the time taken to cause paralysis and death of the worms.
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |
| Piperazine Citrate (Standard) | 10 | ~28 | ~75 | [9][11] |
| Compound 4a | 75 | 15.66 | 39.33 | [8] |
| Compound 4b | 75 | 14.33 | 36.66 | [8] |
| Compound 4c | 75 | 18.00 | 43.66 | [8] |
| 1,4-disubstituted derivatives (5a, 5d) | 5 | Potent activity reported | Potent activity reported | [11] |
Data is from studies using Phaeritima posthuma or Eisenia fetida.[8][11]
The results show that novel derivatives like 4a, 4b, and 4c can be significantly more potent than the standard piperazine citrate, even at a higher concentration in this specific study.[8] Other studies show high potency at much lower concentrations.[11]
Protocol: In Vitro Anthelmintic Activity Assay (Earthworm Model)
-
Model Organism: Adult Indian earthworms (Phaeritima posthuma), 3-5 cm in length and 0.1-0.2 cm in width, are used. They are collected from moist soil and washed with normal saline to remove fecal matter.
-
Groups: Worms are divided into groups of approximately six worms each.
-
Test Formulations: Test compounds are prepared as suspensions at various concentrations (e.g., 5, 10, 20, 75 mg/mL) in a suitable vehicle (e.g., 1% gum acacia in normal saline).
-
Assay Procedure: Each group of worms is placed in a petri dish containing 25 mL of the respective drug solution.
-
Control Group: Vehicle only (1% gum acacia in normal saline).
-
Standard Group: Piperazine citrate (e.g., 10 mg/mL).
-
Test Groups: Various concentrations of the piperazine derivatives.
-
-
Endpoint Measurement:
-
Time to Paralysis: Determined when no movement of any kind is observed, except when the worms are shaken vigorously.
-
Time to Death: Confirmed by placing the worms in warm water (50°C) and observing for loss of motility, followed by fading of the body color.
-
-
Data Analysis: The mean time for paralysis and death is calculated for each group. The activity of the test compounds is compared with the standard drug.
Conclusion and Future Perspectives
The piperazine scaffold is a testament to the power of privileged structures in medicinal chemistry. As demonstrated, its derivatives show significant and comparable in vivo efficacy across diverse therapeutic areas, from epilepsy and cancer to infectious diseases. The broad-spectrum activity of novel anticonvulsants, the potent tumor inhibition by functionalized conjugates, and the enhanced paralytic speed of new anthelmintics all underscore the immense potential held within this versatile chemical core.
The key to unlocking further potential lies in rational drug design guided by robust structure-activity relationship (SAR) studies.[12] As we have seen, the addition of specific functional groups—such as trifluoromethyl moieties in anticancer agents or varied substitutions in anthelmintics—can dramatically enhance biological activity. Future progress will undoubtedly arise from the integration of computational modeling with high-throughput in vivo screening to rapidly identify and optimize lead candidates with superior efficacy and safety profiles. The continued exploration of this remarkable scaffold promises to deliver a new generation of medicines to address pressing unmet medical needs.
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A Researcher's Guide to the Statistical Analysis and Comparative Efficacy of (4-Isopropyl-piperazin-1-yl)-acetic acid as a Potential GPR142 Agonist
This guide provides a comprehensive framework for the characterization of (4-Isopropyl-piperazin-1-yl)-acetic acid, a novel compound with therapeutic potential. Given its structural features, we hypothesize its activity as an agonist for the G protein-coupled receptor 142 (GPR142), a promising target for the treatment of Type 2 Diabetes. This document outlines a multi-tiered analytical strategy, from initial in vitro screening to in vivo efficacy studies, designed to rigorously evaluate its biological activity and compare its performance against established benchmarks.
Introduction: The Rationale for Investigation
This compound is a synthetic compound featuring a piperazine core, a motif common to many biologically active molecules with diverse pharmacological properties.[1][2][3] While direct biological studies on this specific molecule are not extensively documented in peer-reviewed literature, its structure bears resemblance to known synthetic agonists of GPR142.
GPR142 is a receptor predominantly expressed in pancreatic β-cells.[4][5] Its activation by endogenous ligands, such as L-Tryptophan, stimulates insulin secretion in a glucose-dependent manner.[4][6] This glucose dependency is a highly desirable trait for a modern antidiabetic therapeutic, as it minimizes the risk of hypoglycemia, a significant side effect of older insulin secretagogues like sulfonylureas.[4] Therefore, potent and orally bioavailable GPR142 agonists represent a highly attractive class of novel treatments for Type 2 Diabetes.[4] This guide details the necessary experimental comparisons and statistical analyses to validate this compound as a candidate in this class.
The GPR142 Signaling Cascade: A Dual-Pathway Mechanism
Understanding the downstream signaling of GPR142 is critical for designing appropriate analytical assays. Upon agonist binding, GPR142 can activate two distinct G protein pathways when recombinantly expressed in cell lines like HEK293.[6][7]
-
Gq Pathway: This is the primary pathway for stimulating insulin secretion. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and, in pancreatic islets, potentiates glucose-stimulated insulin secretion (GSIS).[6][8]
-
Gi Pathway: GPR142 activation can also couple to Gi, which inhibits adenylyl cyclase and leads to a suppression of cyclic AMP (cAMP) levels.[8]
Interestingly, while both pathways are active in recombinant cell systems, the insulin secretagogue activity in native pancreatic islets appears to be dependent only on Gq activation.[6][7] The complete signaling network, including the phosphorylation of ERK, may involve contributions from both pathways.[8]
Caption: Phased experimental workflow for compound validation.
Phase 1: In Vitro Characterization Protocols
Gq Signaling: IP-1 Accumulation Assay
Causality: The activation of the Gq pathway leads to the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3. Measuring IP-1 levels provides a robust and quantifiable readout of GPR142 receptor activation via its primary signaling pathway. [4][6] Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR142 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Plating: Seed cells in 96-well plates and grow to 80-90% confluency.
-
Assay Preparation: Aspirate culture medium and replace with stimulation buffer.
-
Compound Treatment: Add varying concentrations of this compound, a known GPR142 agonist (e.g., 'Compound A'), and a vehicle control. [9]5. Incubation: Incubate for 60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and detect IP-1 accumulation using a commercial HTRF or ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot IP-1 concentration against log[agonist] and fit a four-parameter logistic curve to determine EC50 and Emax values.
Comparative Data Table (Hypothetical Results):
| Compound | EC50 (nM) | Emax (% of Control Agonist) | G-Protein Pathway |
| This compound | 150 | 95% | Gq |
| Control Agonist ('Compound A') | 50 | 100% | Gq |
| L-Tryptophan | 5,000 | 80% | Gq |
Gi Signaling: Forskolin-Induced cAMP Inhibition Assay
Causality: To confirm if the compound also engages the Gi pathway, we measure its ability to inhibit cAMP production. Forskolin is used to artificially stimulate adenylyl cyclase and elevate intracellular cAMP; a Gi-coupled agonist will counteract this effect. [8] Protocol:
-
Cell Culture & Plating: Use GPR142-expressing HEK293 cells as described above.
-
Pre-treatment: Pre-incubate cells with varying concentrations of the test compound for 30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except negative control) and incubate for another 30 minutes.
-
Detection: Measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaLISA).
-
Data Analysis: Calculate the percentage of inhibition of the forskolin response and determine the IC50 value for the compound.
Functional Potency: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Causality: This is the pivotal in vitro assay, directly testing the compound's ability to augment insulin secretion from pancreatic islets, the native biological system for GPR142. The protocol is designed to distinguish between basal (low glucose) and stimulated (high glucose) insulin release, validating the glucose-dependent nature of the effect. [6][10][11][12] Protocol:
-
Islet Isolation: Isolate pancreatic islets from C57BL/6J mice by collagenase digestion and Ficoll gradient purification.
-
Islet Culture: Culture islets overnight in RPMI-1640 medium to allow recovery.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them for 1 hour in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM).
-
Stimulation: Transfer groups of islets (e.g., 4-5 islets per well) to KRB buffer containing:
-
Low Glucose (2.8 mM) + Vehicle
-
High Glucose (16.7 mM) + Vehicle
-
High Glucose (16.7 mM) + Test Compound (at various concentrations)
-
High Glucose (16.7 mM) + Control Agonist
-
-
Incubation: Incubate for 60 minutes at 37°C.
-
Supernatant Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure insulin concentration in the supernatant using an Insulin ELISA kit.
-
Data Analysis: Normalize insulin secretion to the high glucose control. Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to compare compound-treated groups to the high glucose vehicle group.
Comparative Data Table (Hypothetical Results):
| Treatment Condition (16.7 mM Glucose) | Fold-Increase in Insulin Secretion (vs. High Glucose) | p-value |
| Vehicle Control | 1.0 | - |
| This compound (1 µM) | 2.5 | <0.01 |
| Control Agonist (1 µM) | 2.8 | <0.001 |
Phase 2: In Vivo Efficacy Protocols
Pharmacokinetic (PK) Profiling
Causality: Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. An oral drug candidate must have sufficient bioavailability and a reasonable half-life to maintain therapeutic concentrations in vivo. [13][14]This step is essential for selecting an appropriate dosing regimen for subsequent efficacy studies.
Protocol:
-
Animal Model: Use male C57BL/6J mice or Sprague-Dawley rats.
-
Dosing: Administer a single dose of the compound via oral gavage (PO) and intravenous (IV) injection to separate cohorts.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process blood to plasma and quantify the concentration of the compound using LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), and oral bioavailability (%F).
Oral Glucose Tolerance Test (OGTT)
Causality: The OGTT is the gold-standard in vivo assay to evaluate a compound's ability to improve glucose disposal in response to a glucose challenge. It mimics the post-prandial glucose spike and assesses the integrated physiological response, including insulin secretion and insulin sensitivity. [4][15][16] Protocol:
-
Animal Model: Use overnight-fasted male C57BL/6J mice. Diabetic models like ob/ob or db/db mice can also be used for more pronounced effects. [17]2. Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., Sitagliptin) via oral gavage.
-
Glucose Challenge: After a set pre-treatment time (based on PK data, e.g., 30-60 minutes), administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose from a tail snip at time points 0 (pre-glucose), 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Data Analysis: Plot blood glucose concentration over time. Calculate the Area Under the Curve (AUC) for glucose excursion. Use a two-way ANOVA for repeated measures to analyze the time-course data and a one-way ANOVA with post-hoc tests to compare AUC values between treatment groups.
Comparative Data Table (Hypothetical OGTT Results):
| Treatment Group (10 mg/kg, PO) | Glucose AUC (0-120 min) (mg/dL*min) | % Reduction in Glucose Excursion (vs. Vehicle) |
| Vehicle | 25,000 | 0% |
| This compound | 15,000 | 40% |
| Control Agonist | 13,750 | 45% |
Conclusion
This guide presents a systematic and robust methodology for the comprehensive statistical and biological analysis of this compound. By following this phased approach, researchers can effectively determine its potential as a GPR142 agonist. The outlined protocols, rooted in the established pharmacology of the GPR142 target, provide a self-validating system to build a compelling data package. Positive results from these studies would strongly support its advancement as a novel, glucose-dependent insulin secretagogue for the treatment of Type 2 Diabetes.
References
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Hayashi, R., et al. (2016). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters, 7(11), 1009-1014. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

